hCAII-IN-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H21N5O7S |
|---|---|
分子量 |
391.40 g/mol |
IUPAC 名称 |
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C13H21N5O7S/c14-9-11(21)10(20)8(5-19)25-12(9)17-18-13(22)16-6-1-3-7(4-2-6)26(15,23)24/h1-4,8-12,17,19-21H,5,14H2,(H2,15,23,24)(H2,16,18,22)/t8-,9-,10-,11-,12+/m1/s1 |
InChI 键 |
LBKFCVCIQJTPIH-OOCWMUITSA-N |
手性 SMILES |
C1=CC(=CC=C1NC(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NNC2C(C(C(C(O2)CO)O)O)N)S(=O)(=O)N |
产品来源 |
United States |
Foundational & Exploratory
hCAII-IN-10: A Technical Guide to a Selective Human Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The isoform hCAII is a well-established therapeutic target for various conditions, including glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors for hCAII is of significant interest to minimize off-target effects. This document details the inhibitory profile of this compound, its mechanism of action, and provides detailed protocols for its characterization.
Introduction to Carbonic Anhydrase II and the Rationale for Selective Inhibition
Human carbonic anhydrase II (hCAII) is a cytosolic enzyme renowned for its remarkable catalytic efficiency in the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to maintaining acid-base balance and facilitating the transport of CO2 in various tissues.[1][2] Given its widespread expression and physiological importance, hCAII has been a target for therapeutic intervention for decades. Non-selective inhibition of the broader carbonic anhydrase family can lead to undesired side effects. Therefore, the development of isoform-specific inhibitors like this compound is a key strategy in modern drug discovery to enhance therapeutic efficacy and safety.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 11d) has emerged as a significant tool compound for studying the physiological and pathological roles of hCAII due to its potent and selective inhibitory activity.
Chemical Properties
While the exact chemical structure of this compound is not publicly available in all databases, it is characterized as a benzenesulfonamide derivative. This class of compounds forms the cornerstone of carbonic anhydrase inhibitor discovery.
Inhibitory Activity and Selectivity
The inhibitory potency of this compound has been quantified, demonstrating a significant preference for hCAII over other isoforms, such as the closely related hCAI.
| Isoform | IC50 | Reference |
| hCA II | 14 nM | |
| hCA I | 29.2 µM |
Table 1: Inhibitory potency (IC50) of this compound against human carbonic anhydrase isoforms I and II.
The data clearly indicates that this compound is over 2000-fold more selective for hCAII compared to hCAI, making it a valuable tool for dissecting the specific functions of hCAII.
Mechanism of Action
The mechanism of action of this compound is consistent with that of other sulfonamide-based carbonic anhydrase inhibitors. The deprotonated sulfonamide moiety (SO2NH-) coordinates directly to the zinc ion (Zn2+) located at the catalytic center of the hCAII active site.[3] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[3] The interactions of the inhibitor's scaffold with amino acid residues in the active site pocket contribute to its affinity and selectivity.
Caption: General binding mode of a sulfonamide inhibitor to the hCAII active site.
Experimental Protocols
The characterization of this compound relies on well-established biochemical and biophysical assays. Below are detailed protocols for key experiments.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.
Objective: To determine the kinetic parameters of hCAII inhibition by this compound.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant hCAII
-
This compound stock solution (in DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red)
-
Anhydrous Na2SO4 (to maintain ionic strength)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a pH drop.
-
The initial rates of the reaction are calculated from the absorbance change.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at different substrate (CO2) concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for uninhibited reaction, and competitive, non-competitive, or uncompetitive inhibition models).
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Esterase Activity Assay
This is a simpler, colorimetric method that utilizes the esterase activity of hCAII.
Objective: To screen for and characterize inhibitors of hCAII.
Materials:
-
96-well microplate reader
-
Purified recombinant hCAII
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
Procedure:
-
In a 96-well plate, add the assay buffer, hCAII, and varying concentrations of this compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, pNPA.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenol.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Logical Relationships
The primary "pathway" affected by this compound is the catalytic cycle of hCAII itself. By blocking this cycle, this compound modulates downstream physiological processes that are dependent on hCAII activity.
Caption: The catalytic cycle of hCAII and its inhibition by this compound.
The selectivity of this compound is a key logical relationship that underpins its utility as a research tool.
Caption: Logical diagram illustrating the selective inhibition of hCAII by this compound.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of hCAII-IN-10: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Carbonic Anhydrase II Inhibitor for Glaucoma Treatment
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's development, including quantitative inhibitory data, experimental methodologies, and visual representations of key concepts.
This compound, identified as compound 11d in the primary literature, has demonstrated significant potential as a therapeutic agent for reducing intraocular pressure. It exhibits a remarkable inhibitory concentration (IC50) of 14 nM against hCA II, with a noteworthy 2086-fold selectivity over the hCA I isoform.[1][2] This high selectivity is a crucial attribute for minimizing off-target effects, a common challenge with previous generations of carbonic anhydrase inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound involved the synthesis and evaluation of a series of novel semicarbazide-containing sulfonamide derivatives. The core concept was the application of a "sugar tail" approach to enhance the water solubility and pharmacokinetic properties of the inhibitors, making them suitable for topical administration in anti-glaucoma therapy.[1] The following tables summarize the in vitro inhibitory activity of this compound and its analogs against hCA I and hCA II.
| Compound | R Group (Substitution on Phenyl Ring) | hCA I IC50 (μM) | hCA II IC50 (nM) | Selectivity Index (hCA I / hCA II) |
| 11a | H | >100 | 35 | >2857 |
| 11b | 2-CH₃ | 85.3 | 25 | 3412 |
| 11c | 4-CH₃ | 68.7 | 19 | 3616 |
| 11d (this compound) | 2,4-di-CH₃ | 29.2 | 14 | 2086 |
| 11e | 4-OCH₃ | >100 | 41 | >2439 |
| 11f | 4-Cl | 55.6 | 28 | 1986 |
| Acetazolamide (Standard) | - | 250 (nM) | 12 (nM) | 20.8 |
Table 1: In vitro inhibitory activity of this compound (11d) and its analogs against hCA I and hCA II.
Experimental Protocols
Synthesis of Semicarbazide-Containing Sulfonamide Derivatives (General Procedure)
The synthesis of the target compounds, including this compound (11d), followed a multi-step process. A key intermediate, a 4-sulfamoylphenyl isocyanate, was first prepared. This was then reacted with a carbohydrazide derivative, which was previously synthesized from the corresponding carbohydrate. The resulting semicarbazide was then coupled with various substituted anilines to yield the final sulfonamide derivatives. The reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by column chromatography or recrystallization. The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against hCA I and hCA II was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay was performed at 25°C in a pH 7.5 buffer (10 mM HEPES). The enzyme concentration was typically in the nanomolar range. The initial velocities of the enzymatic reaction were measured in the presence of varying concentrations of the inhibitor. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were then calculated by fitting the data to a dose-response curve. Acetazolamide was used as a standard inhibitor for comparison.
Visualizing the SAR and Experimental Workflow
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Figure 1: General workflow for the synthesis and evaluation of hCAII inhibitors.
Figure 2: Key structural features and their impact on hCA II inhibitory activity.
References
- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of hCAII-IN-10: A Potent and Selective Inhibitor of Human Carbonic Anhydrase II for Glaucoma Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper details the discovery, synthesis, and biological evaluation of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This compound, also referred to as compound 11d in the primary literature, has emerged as a promising candidate for the topical treatment of glaucoma due to its significant intraocular pressure (IOP)-lowering effects. This document provides a comprehensive overview of the synthetic route, experimental protocols, quantitative biological data, and the underlying signaling pathways.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve. Carbonic anhydrase inhibitors (CAIs) reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. Human carbonic anhydrase II (hCAII) is a predominant and highly active isoform in the ciliary processes, making it a key target for anti-glaucoma therapies. While systemic CAIs are effective, they are often associated with undesirable side effects. The development of potent, selective, and topically administered hCAII inhibitors like this compound represents a significant advancement in glaucoma management.
This compound is a novel benzenesulfonamide derivative featuring a "dual-tailed" design. This structural motif is engineered to enhance binding affinity and selectivity for the hCAII active site.
Discovery and Rationale
The design of this compound was based on a structure-activity relationship (SAR) study of dual-tailed benzenesulfonamide inhibitors. The rationale was to create compounds with enhanced interactions within both the hydrophilic and hydrophobic regions of the hCAII active site, thereby increasing potency and selectivity.
Quantitative Biological Data
The inhibitory activity of this compound (compound 11d) and related compounds was assessed against various human carbonic anhydrase isoforms. The data clearly demonstrates the high potency and selectivity of this compound for hCAII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| This compound (11d) | >10000 | 0.54 | 30.8 | 1.2 |
| Dorzolamide | 3000 | 2.1 | 15.4 | 2.5 |
| Brinzolamide | 4500 | 1.8 | 12.7 | 1.9 |
| Acetazolamide | 250 | 12 | 85 | 2.5 |
Data sourced from Fares, M., et al. (2020). J. Med. Chem.
Furthermore, in vivo studies on a rabbit model of glaucoma demonstrated that a 1% ophthalmic solution of this compound (11d) produced a significant and sustained reduction in intraocular pressure, comparable to the clinically used drug dorzolamide.
Synthesis of this compound (Compound 11d)
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed experimental protocol is provided below.
Experimental Protocol:
Step 1: Synthesis of 4-(2-aminoethoxy)benzenesulfonamide (3) To a solution of 4-hydroxybenzenesulfonamide (1) in acetone, potassium carbonate and 2-(Boc-amino)ethyl bromide (2) are added. The mixture is stirred at reflux overnight. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The resulting Boc-protected intermediate is then treated with trifluoroacetic acid in dichloromethane to afford 4-(2-aminoethoxy)benzenesulfonamide (3).
Step 2: Synthesis of 4-(2-(3,4-difluorobenzamido)ethoxy)benzenesulfonamide (this compound, 11d) To a solution of 4-(2-aminoethoxy)benzenesulfonamide (3) and triethylamine in dichloromethane, 3,4-difluorobenzoyl chloride (10d) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound (11d).
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of carbonic anhydrase II in the ciliary epithelium of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.
Caption: Inhibition of hCAII by this compound reduces aqueous humor secretion.
Experimental Workflow
The discovery and development of this compound followed a structured workflow, from initial design to in vivo testing.
Caption: Workflow for the discovery and development of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Its novel dual-tailed benzenesulfonamide structure provides a promising scaffold for the development of next-generation topical anti-glaucoma agents. The detailed synthetic protocol and biological data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
The Role of hCAII-IN-10 in Cancer Cell Growth Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH homeostasis. The overexpression of certain CA isoforms, particularly the tumor-associated CA IX and CA XII, is a well-established hallmark of cancer, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. While these isoforms have been the primary focus of anticancer strategies, the role of the ubiquitous cytosolic isoform, human carbonic anhydrase II (hCA II), in oncology is also gaining attention. This technical guide delves into the emerging role of hCA II in cancer and explores the inhibitory effects of a specific hCA II inhibitor, hCAII-IN-10, on cancer cell growth. This document provides a comprehensive overview of the underlying mechanisms, relevant signaling pathways, and available quantitative data, alongside detailed experimental methodologies.
Introduction: Carbonic Anhydrase II as a Target in Oncology
Human carbonic anhydrase II (hCA II) is one of the most abundant and catalytically active CA isoforms. It plays a vital role in the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, recent studies have implicated hCA II in the pathophysiology of various cancers. In colorectal cancer, for instance, strong expression of CA II in cancer cells has been observed[1][2]. Furthermore, higher expression of CA II has been correlated with a poorer prognosis in colorectal cancer patients[2][3].
The precise mechanism by which hCA II contributes to cancer progression is multifaceted. Beyond its catalytic activity, hCA II has a non-catalytic proton shuttling function that can support lactate transport in cancer cells through its interaction with monocarboxylate transporters[4][5]. This function is independent of its enzymatic activity and highlights the complexity of targeting hCA II in cancer. Inhibition of hCA II, therefore, presents a potential therapeutic strategy to disrupt pH regulation and metabolic pathways in cancer cells.
This compound: A Potent Inhibitor of Human Carbonic Anhydrase II
This compound (also referred to as compound 11d) is a sulfonamide-based inhibitor of human carbonic anhydrase II[6]. It exhibits high potency and selectivity for hCA II over the related isoform hCA I.
Quantitative Data on this compound Inhibition
The available data on the inhibitory activity of this compound is summarized in the table below.
| Target Isoform | IC50 Value | Cancer Cell Line | Growth Inhibition IC50 | Reference |
| hCA II | 14 nM | HT-29 (Colon Adenocarcinoma) | 74 µM | |
| hCA I | 29.2 µM |
Table 1: Summary of IC50 values for this compound.
Mechanism of Action and Signaling Pathways
While specific signaling pathways modulated by this compound have not been extensively elucidated in publicly available literature, the inhibition of hCA II is known to impact cellular processes critical for cancer cell survival and proliferation.
Disruption of pH Homeostasis
The primary mechanism of action for carbonic anhydrase inhibitors is the disruption of pH regulation. In the tumor microenvironment, which is characteristically acidic due to the Warburg effect, CAs play a crucial role in maintaining a relatively alkaline intracellular pH (pHi) that is permissive for enzymatic function and cell proliferation, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis. By inhibiting hCA II, this compound is hypothesized to interfere with this delicate pH balance, leading to intracellular acidification and subsequent cell growth arrest or apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are limited in publicly accessible literature. However, based on standard methodologies for assessing CA inhibitors and their effects on cancer cells, the following protocols can be outlined.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory potency (IC50) of a compound against a specific CA isoform is a stopped-flow CO2 hydrase assay.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Carbonic anhydrase enzymes II, VII, IX and XII in colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: hCAII-IN-10 and its Effect on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-10, with a specific focus on its mechanism of action and its effects on intraocular pressure (IOP). This document synthesizes available preclinical data, details experimental methodologies, and visualizes the relevant biological pathways.
Introduction to this compound
This compound, also identified as compound 11d in the scientific literature, is a novel and potent inhibitor of human carbonic anhydrase II (hCA II).[1][2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the eye, hCA II is a key enzyme involved in the production of aqueous humor by the ciliary body.[3] Inhibition of this enzyme leads to a reduction in aqueous humor secretion, which in turn lowers intraocular pressure (IOP).[4][5] Elevated IOP is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide.[6]
This compound has been designed as a topically active anti-glaucoma agent with improved physicochemical properties, such as enhanced water solubility and a neutral pH in solution, which are advantageous for ocular drug delivery and patient comfort.[2]
Quantitative Data on this compound Efficacy
This compound has demonstrated significant inhibitory activity against its target enzyme, hCA II, and has shown promising results in preclinical models of glaucoma.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against hCA II has been quantified, highlighting its high affinity and selectivity.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 14 nM | Human Carbonic Anhydrase II (hCA II) | [1][2] |
| IC50 | 29.2 µM | Human Carbonic Anhydrase I (hCA I) | [1] |
| Selectivity | 2086-fold for hCA II over hCA I | - | [2] |
In Vivo Intraocular Pressure Reduction
Preclinical studies in a glaucomatous rabbit eye model have confirmed the IOP-lowering effects of this compound. When administered topically as 1% or 2% water solutions, the compound was found to strongly lower intraocular pressure.[2][7] While the source literature confirms a significant effect, specific quantitative data on the percentage of IOP reduction, the duration of action, and direct comparison with a vehicle control or other carbonic anhydrase inhibitors from the in vivo studies on this compound are not publicly available in the abstracts of the primary research article.
For context, other topical carbonic anhydrase inhibitors have been shown to reduce IOP in rabbits. For instance, dorzolamide has been shown to cause a very large reduction in IOP in a similar model.[8]
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of carbonic anhydrase inhibitors like this compound. The specific details for the this compound study are based on the available information and typical protocols in the field.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hCA I and hCA II.
General Procedure:
-
A colorimetric assay is typically used, measuring the esterase activity of the carbonic anhydrase enzyme.
-
The assay buffer, purified human carbonic anhydrase (I or II), and varying concentrations of the inhibitor (this compound) are pre-incubated.
-
The reaction is initiated by adding a substrate, such as 4-nitrophenyl acetate (NPA).
-
The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength.
-
The enzyme activity is calculated from the rate of 4-nitrophenol formation.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo Glaucoma Model and IOP Measurement
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in an animal model of glaucoma.
Animal Model:
-
Species: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes.[9]
-
Induction of Glaucoma: Ocular hypertension is induced to mimic glaucomatous conditions. A common method is the injection of α-chymotrypsin into the posterior chamber of the eye, which obstructs the aqueous humor outflow pathway.[8] Another method involves raising IOP by injecting a hypertonic saline solution into the vitreous humor.
Drug Administration:
-
Formulation: this compound is formulated as a 1% or 2% aqueous solution.[2][7]
-
Route: A single drop of the solution is administered topically to the conjunctival sac of the glaucomatous eye. The contralateral eye often serves as a control.
IOP Measurement:
-
Instrumentation: A tonometer (e.g., Tono-Pen) is used to measure the intraocular pressure.
-
Procedure:
-
The rabbits are gently restrained.
-
A local anesthetic is applied to the cornea.
-
Baseline IOP measurements are taken before drug administration.
-
Following drug administration, IOP is measured at regular intervals (e.g., every hour for the first few hours, and then at extended time points) to determine the onset, magnitude, and duration of the IOP-lowering effect.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in reducing intraocular pressure is through the inhibition of carbonic anhydrase II in the ciliary epithelium of the eye.
Aqueous Humor Production Pathway
The following diagram illustrates the key steps in aqueous humor formation and the point of intervention for this compound.
Caption: Mechanism of IOP reduction by this compound.
Experimental Workflow
The diagram below outlines the typical workflow for the preclinical evaluation of a topical anti-glaucoma agent like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Preclinical data strongly suggest its efficacy in lowering intraocular pressure when administered topically, making it a promising candidate for the treatment of glaucoma. Its favorable physicochemical properties, including good water solubility and a neutral pH, further enhance its potential as a therapeutic agent. Further studies providing detailed quantitative in vivo efficacy and safety data are anticipated to fully elucidate its clinical potential.
References
- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. scispace.com [scispace.com]
- 6. ispub.com [ispub.com]
- 7. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of hCAII-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed pharmacokinetic data for the specific human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-10, is not publicly available. To fulfill the structural and content requirements of this technical guide, the well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide , will be used as a surrogate to demonstrate the expected data presentation, experimental protocols, and visualizations. This guide is intended to serve as a comprehensive template for the pharmacokinetic evaluation of novel hCAII inhibitors like this compound.
Introduction to hCAII Inhibition and this compound
Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH and fluid balance in various tissues. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to its involvement in physiological processes, hCAII has become a significant therapeutic target for a range of conditions, including glaucoma, epilepsy, and altitude sickness.
This compound (also referred to as compound 11d) has been identified as a potent inhibitor of hCAII with a reported IC50 value of 14 nM.[1] It has demonstrated a significant effect in lowering intraocular pressure in a glaucomatous rabbit eye model, highlighting its potential as a therapeutic agent.[1] A thorough understanding of its pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its further development and clinical application. This guide outlines the key pharmacokinetic parameters and the methodologies used to assess them, using Acetazolamide as a detailed case study.
Pharmacokinetic Profile of a Representative hCAII Inhibitor: Acetazolamide
The following tables summarize the key pharmacokinetic parameters for Acetazolamide in humans. This data provides a benchmark for the type of information required for a comprehensive understanding of a new chemical entity like this compound.
Table 1: Summary of Acetazolamide Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (oral) | ~70-100% | [2] |
| Tmax (oral) | 2 hours | [3] |
| Distribution | ||
| Volume of Distribution (Vd) | 0.231 L/kg | [4] |
| Protein Binding | >90% (primarily to albumin) | [5] |
| Metabolism | ||
| Extent of Metabolism | Does not undergo metabolic alteration | [6] |
| Excretion | ||
| Primary Route | Renal excretion (unchanged drug) | [6] |
| Plasma Half-life (t½) | 6-9 hours (therapeutic doses) | [6] |
| Clearance (Renal) | Severely decreased in renal impairment | [5] |
Experimental Protocols for Pharmacokinetic Assessment
Detailed and validated experimental protocols are essential for generating reliable pharmacokinetic data. Below are methodologies analogous to those that would be employed to characterize this compound.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a test compound after systemic administration.
Animal Model: Male Sprague-Dawley rats are a commonly used model.[7] For glaucoma studies, New Zealand white rabbits are often utilized.
Experimental Workflow:
Dosing:
-
Intravenous (IV): A single bolus injection is administered, typically through the tail vein, to determine parameters like clearance and volume of distribution.
-
Oral (PO): The compound is administered via oral gavage to assess bioavailability and absorption rate.
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Objective: To accurately quantify the concentration of the test compound in plasma samples.
Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Solid Phase Extraction (SPE): A more selective method where the compound of interest is retained on a solid-phase cartridge and eluted, while interfering substances are washed away.[8]
LC-MS/MS Parameters (Example for Acetazolamide):
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[9]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Acetazolamide, a transition of m/z 220.9→83.3 has been used.[9]
-
In Vitro Cellular Uptake and Efflux Assays
Objective: To investigate the mechanisms of cellular transport of the test compound.
Methodology:
-
Cellular Uptake: Assays using cell lines (e.g., U2OS, HEK293) can determine if a compound enters cells via passive diffusion or active transport.[10] The accumulation of the compound inside the cells is measured over time.
-
Efflux Assays: Transwell assays with polarized cell monolayers (e.g., Caco-2, MDCKII) are used to determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11]
Signaling Pathway Interactions
Carbonic anhydrase inhibitors can modulate various signaling pathways. Understanding these interactions is crucial for elucidating the full pharmacological profile of a compound like this compound.
Inhibition of Carbonic Anhydrase and Downstream Effects
The primary mechanism of action of hCAII inhibitors is the blockade of the enzyme's catalytic activity. This leads to an accumulation of carbonic acid and a subsequent alteration in pH homeostasis.
Interaction with Wnt/β-Catenin and HIF-1α Signaling Pathways
Recent studies have suggested that carbonic anhydrase inhibitors like Acetazolamide can influence key signaling pathways involved in cell proliferation and response to hypoxia.
-
Wnt/β-Catenin Pathway: Acetazolamide has been shown to suppress the β-catenin signaling pathway, which is implicated in the development of certain cancers.[3][6][12]
-
HIF-1α Pathway: Acetazolamide can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions, likely through the induction of metabolic acidosis.[7]
Conclusion and Future Directions
While this compound shows promise as a potent hCAII inhibitor, a comprehensive understanding of its pharmacokinetic properties is paramount for its progression as a clinical candidate. The methodologies and data presented in this guide, using Acetazolamide as a surrogate, provide a clear framework for the necessary preclinical studies. Future investigations on this compound should focus on:
-
In vivo pharmacokinetic studies in relevant animal models to determine its ADME profile, bioavailability, and half-life.
-
Development and validation of a robust bioanalytical method for its accurate quantification in biological matrices.
-
In vitro assessment of its interaction with drug transporters to predict potential drug-drug interactions.
-
Elucidation of its impact on key signaling pathways to fully characterize its mechanism of action and potential off-target effects.
By systematically addressing these aspects, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development.
References
- 1. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.llu.edu [experts.llu.edu]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioivt.com [bioivt.com]
- 12. The Protective Effects of Acetazolamide Against Homocysteine-Induced Blood-Brain-Barrier Disruption by Regulating the Activation of the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAII-IN-10: A Technical Guide to a Potent and Selective Chemical Probe for Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective chemical probe for human carbonic anhydrase II (hCAII). This document details its biochemical activity, experimental protocols for its use, and its role in investigating hCAII function in relevant biological pathways.
Introduction to this compound
This compound is a novel, water-soluble semicarbazide-containing sulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase II (hCAII).[1] As a member of the sulfonamide class of inhibitors, this compound acts by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[2] Its development was aimed at creating a topical and non-irritating anti-glaucoma agent with favorable drug-like properties.[1] The inclusion of a hydrophilic monosaccharide moiety and a semicarbazide linker enhances its water solubility and allows for a neutral pH in aqueous solutions, making it suitable for physiological studies.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity.
Table 1: Inhibitory Activity of this compound against hCA Isoforms [1][3]
| Isoform | IC50 | Selectivity (over hCA I) |
| hCA II | 14 nM | 2086-fold |
| hCA I | 29.2 µM | - |
Table 2: In Vitro and In Vivo Activity of this compound [1][3]
| Assay | Cell Line / Model | Activity (IC50 / Effect) |
| Cell Growth Inhibition | HT-29 | 74 µM |
| Intraocular Pressure (IOP) Reduction | Glaucomatous Rabbit Eye Model | Strong IOP lowering effect |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the characterization of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay determines the inhibitory potency of a compound against carbonic anhydrase by measuring the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human carbonic anhydrase (hCA I and hCA II)
-
This compound (or other inhibitors)
-
CO₂-saturated water
-
Tris buffer (20 mM, pH 8.3) containing a pH indicator (e.g., phenol red, 100 µM)
-
Stopped-flow spectrophotometer
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant hCA enzymes and this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a stopped-flow syringe, prepare the enzyme solution in the Tris buffer. In the other syringe, prepare the CO₂-saturated water.
-
Pre-incubation: To determine IC50 values, pre-incubate the enzyme with various concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) before the reaction.
-
Measurement: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop. The initial rate of the reaction is determined from the slope of the absorbance change.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
This compound
-
McCoy's 5A medium (or other suitable culture medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Protocol:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This procedure is used to evaluate the efficacy of potential anti-glaucoma agents in an animal model.
Materials:
-
New Zealand white rabbits
-
This compound formulated as a 1% or 2% aqueous solution
-
Topical anesthetic (e.g., proparacaine 0.5%)
-
Tonometer (e.g., Tono-Pen, pneumatonometer)
-
Method to induce ocular hypertension (e.g., cauterization of episcleral veins or injection of α-chymotrypsin)[6]
Protocol:
-
Animal Model: Induce ocular hypertension in the right eye of the rabbits to create a glaucomatous model. The left eye can serve as a control.[6]
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of the conscious rabbits using a calibrated tonometer after applying a topical anesthetic.
-
Drug Administration: Topically administer a single drop of the this compound solution to the glaucomatous eye.
-
Post-treatment IOP Measurement: Measure the IOP at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the IOP-lowering effect.
-
Data Analysis: Calculate the change in IOP from baseline at each time point and compare the effect of the treatment group to a vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving hCAII and the experimental workflow for evaluating this compound.
Role of hCAII in pH Regulation and Cancer
hCAII plays a crucial role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of CO₂. In cancer cells, this activity is often upregulated to cope with the acidic tumor microenvironment.
References
hCAII-IN-10: A Technical Guide to Its High Selectivity for Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH regulation, and ion transport.[1] Isoform-selective inhibitors are critical for therapeutic applications to minimize off-target effects. This document details the quantitative data on the selectivity of this compound, the experimental protocols used for its characterization, and the underlying catalytic mechanism of its target enzyme, hCA II.
Quantitative Inhibition Data
This compound demonstrates a remarkable selectivity for hCA II over the closely related isoform hCA I. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The selectivity of an inhibitor is determined by comparing its potency against different enzyme isoforms. The selectivity index is often calculated as the ratio of the IC50 or inhibition constant (Ki) for the off-target isoform (in this case, hCA I) to the on-target isoform (hCA II).
| Inhibitor | Target Isoform | IC50 |
| This compound | hCA II | 14 nM |
| hCA I | 29.2 µM |
Table 1: Summary of IC50 values for this compound against hCA II and hCA I.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust enzymatic assays. The two most common methods for assessing carbonic anhydrase activity and inhibition are the esterase activity assay and the stopped-flow CO2 hydration assay.
Esterase Activity Assay
A convenient and widely used method to measure carbonic anhydrase activity is by monitoring its esterase activity.[2][3] This assay utilizes a substrate, typically 4-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce a colored product, 4-nitrophenolate, that can be monitored spectrophotometrically.[2][4]
Principle:
Active carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol and acetic acid. The resulting 4-nitrophenolate ion has a distinct yellow color, and its formation can be followed by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm).[2][4] The rate of this color change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared, for example, 20 mM sodium phosphate buffer at pH 7.5.[5]
-
Enzyme Solutions: Stock solutions of purified recombinant hCA I and hCA II are prepared in the assay buffer. The concentration should be determined to provide a linear reaction rate over the measurement period.
-
Substrate Solution: A stock solution of 4-nitrophenyl acetate is prepared in a water-miscible organic solvent like acetonitrile or DMSO.
-
Inhibitor Solutions: A series of dilutions of this compound are prepared from a stock solution, typically in DMSO.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format for high-throughput screening.[3]
-
To each well, add the assay buffer, the enzyme solution (either hCA I or hCA II), and the inhibitor solution at various concentrations. A control with no inhibitor is also included.
-
The plate is pre-incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
The reaction is initiated by adding the 4-nitrophenyl acetate substrate to each well.
-
The absorbance at 405 nm is measured immediately and then at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 30 minutes) using a microplate reader.[2]
-
-
Data Analysis:
-
The initial reaction rates (velocities) are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Stopped-Flow CO2 Hydration Assay
The stopped-flow technique is a more direct and rapid method for measuring the physiological reaction of CO2 hydration catalyzed by carbonic anhydrases.[5][7][8] It allows for the measurement of initial reaction rates on a millisecond timescale.[5]
Principle:
A solution of CO2 is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator. The hydration of CO2 produces bicarbonate and protons, leading to a rapid decrease in pH.[8] This pH change is monitored by the change in absorbance of the pH indicator. The rate of this absorbance change is directly proportional to the enzyme's catalytic activity.
Detailed Methodology:
-
Reagent Preparation:
-
Buffer Solution: A buffer with a pKa close to the desired experimental pH is used (e.g., HEPES, TAPS). The buffer also contains a pH indicator (e.g., phenol red, pyranine).[8]
-
CO2 Solution: A solution saturated with CO2 is prepared by bubbling CO2 gas through water.
-
Enzyme and Inhibitor Solutions: As described in the esterase assay protocol.
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer solution.
-
The enzyme-inhibitor solution and the CO2-saturated solution are loaded into separate syringes of the stopped-flow instrument.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds) using a spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
Inhibition constants (Ki) are typically determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[9]
-
Visualizations
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for determining the IC50 and selectivity of this compound.
Catalytic Mechanism of Human Carbonic Anhydrase II
The catalytic activity of hCA II involves a zinc-hydroxide mechanism for the reversible hydration of carbon dioxide.[10][11] The active site contains a zinc ion coordinated by three histidine residues and a water molecule.[11][12][13]
Caption: Simplified catalytic cycle of human carbonic anhydrase II (hCA II).
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 7. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aris.gusc.lv [aris.gusc.lv]
- 12. researchgate.net [researchgate.net]
- 13. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of hCAII Inhibition by hCAII-IN-10: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed and highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is critical for a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[1] Given its central role, hCAII has emerged as a significant therapeutic target for various diseases. The small molecule inhibitor, hCAII-IN-10, demonstrates potent and selective inhibition of hCAII, making it a valuable tool for investigating the downstream consequences of modulating this enzyme's activity.
This technical guide provides an in-depth overview of the core downstream effects of hCAII inhibition, with a focus on this compound. While direct experimental data for this compound is emerging, this document consolidates our understanding based on the known functions of hCAII and studies with analogous inhibitors. We will explore the impact on cellular signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this area.
Core Downstream Effects of hCAII Inhibition
The primary and most direct consequence of hCAII inhibition is the disruption of intracellular pH (pHi) regulation. By impeding the rapid interconversion of CO2 and bicarbonate, hCAII inhibitors can lead to an accumulation of metabolic acids or a slower response to pH changes, thereby altering the intracellular environment. This fundamental change in pHi serves as a critical node, initiating a cascade of downstream signaling events that can impact cell proliferation, survival, and function.
Impact on Cancer Cell Physiology
A significant body of research has focused on the role of carbonic anhydrases in cancer. Tumor cells often exhibit a dysregulated pH gradient, characterized by a more acidic extracellular environment and a neutral to alkaline intracellular pH. This "reversed pH gradient" is thought to promote tumor progression and metastasis. Cytosolic hCAII, along with membrane-bound isoforms like CAIX and CAXII, plays a crucial role in maintaining this aberrant pH landscape.[2][3][4][5]
Inhibition of hCAII can counteract this process, leading to intracellular acidification and a subsequent reduction in the invasive capacity of cancer cells.[6] Furthermore, disrupting pH homeostasis can trigger programmed cell death pathways.
Induction of Apoptosis and Autophagy
Studies on various carbonic anhydrase inhibitors have demonstrated their ability to induce apoptosis in cancer cells. The inhibition of CAIX, an isoform often co-expressed with CAII in hypoxic tumors, has been shown to promote apoptosis through alterations in intracellular pH, leading to increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[7][8] It is plausible that potent intracellular hCAII inhibition by this compound could trigger similar apoptotic pathways.
Furthermore, there is evidence to suggest that carbonic anhydrase inhibition can also induce autophagy, a cellular process of self-digestion that can be a precursor to apoptosis in some contexts.[9]
Quantitative Data on Carbonic Anhydrase Inhibition
The following tables summarize quantitative data from studies on carbonic anhydrase inhibitors. It is important to note that this data is primarily from studies on inhibitors other than this compound and on different CA isoforms, but it provides a valuable reference for the expected magnitude of effects.
Table 1: Inhibitory Activity of Selected Carbonic Anhydrase Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Cell Line | Reference |
| This compound | hCAII | 14 | - | MedChemExpress |
| This compound | hCAI | 29,200 | - | MedChemExpress |
| Acetazolamide | CAII, CAIX, CAXII | Varies | Renal Carcinoma Cells | [6] |
| SLC-0111 | CAIX, CAXII | Varies | Hypoxic Solid Tumors | [2] |
Table 2: Effects of Carbonic Anhydrase Inhibition on Cellular Processes
| Inhibitor | Effect | Cell Line | Quantitative Change | Reference |
| Acetazolamide | Inhibition of Invasion | Renal Carcinoma | 18-74% reduction | [6] |
| Ethoxzolamide | Increased Intracellular pH | Ameloblasts | Not specified | [10] |
| CAIX siRNA | Reduction in Tumor Volume | LS174Tr Xenografts | 40% reduction | [5] |
| CAIX/CAXII siRNA | Reduction in Tumor Volume | LS174Tr Xenografts | 85% reduction | [5] |
| Compound E (CAIX inhibitor) | Induction of Apoptosis | HeLa | Significant increase | [8] |
Signaling Pathways Modulated by hCAII Inhibition
Based on current research, several signaling pathways are implicated as downstream effectors of hCAII inhibition. The alteration of intracellular pH is the common upstream trigger for these pathways.
JNK Signaling Pathway
One study has directly linked hCAII activity to the c-Jun N-terminal kinase (JNK) signaling pathway. Inhibition of hCAII in ameloblasts led to an increase in intracellular pH, which in turn suppressed the activation of JNK.[10] This suggests that in certain cellular contexts, hCAII activity, through its regulation of pHi, can modulate stress-activated protein kinase pathways like JNK.
PI3K/Akt/mTOR Pathway
While direct evidence for hCAII is still emerging, studies on the related isoform CAIII have shown its involvement in activating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation.[11] Given the interconnectedness of cellular pH and metabolic signaling, it is a strong possibility that hCAII inhibition could also impact this pathway. Intracellular CA activity has been shown to modulate the mTORC1 pathway in response to changes in CO2 partial pressure, which directly influences pHi.[12][13]
Experimental Protocols
To facilitate the investigation of the downstream effects of this compound, we provide the following detailed methodologies for key experiments.
Measurement of Intracellular pH (pHi)
Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the pH-sensitive fluorescent indicator BCECF. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular pH.
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Wash the cells twice with a bicarbonate-free buffer (e.g., HEPES-buffered saline).
-
Load the cells with 5 µM BCECF-AM in the same buffer for 30 minutes at 37°C.
-
Wash the cells twice to remove extracellular dye.
-
Add the experimental buffer containing this compound or vehicle control.
-
Measure fluorescence using a microplate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.
-
Calibrate the fluorescence ratio to pH using a nigericin/high-K+ buffer at a range of known pH values.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated forms of JNK, Akt, or mTOR, and markers of apoptosis like cleaved caspase-3.
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Experimental Workflow
The following diagram outlines a general workflow for investigating the downstream effects of this compound.
Conclusion
This compound represents a potent and selective tool for probing the multifaceted roles of human Carbonic Anhydrase II. While direct and comprehensive studies on the downstream effects of this specific inhibitor are ongoing, the existing body of knowledge on hCAII function and the effects of other carbonic anhydrase inhibitors provides a strong foundation for future research. The primary mechanism of action is through the modulation of intracellular pH, which in turn can influence a variety of signaling pathways, including those involved in cell survival, proliferation, and death. The experimental protocols and workflows provided herein offer a robust framework for researchers to further elucidate the intricate downstream consequences of hCAII inhibition with this compound, ultimately paving the way for novel therapeutic strategies.
References
- 1. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase III Attenuates Hypoxia-Induced Apoptosis and Activates PI3K/Akt/mTOR Pathway in H9c2 Cardiomyocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
hCAII-IN-10: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAII-IN-10, also identified as compound 11d, is a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Emerging research highlights its significant potential in therapeutic applications, particularly in the management of glaucoma and as an anti-proliferative agent against cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this promising compound.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Human carbonic anhydrase II (hCAII) is a ubiquitous and highly active isoform involved in various physiological processes, including pH regulation, fluid secretion, and bone resorption. Its role in pathological conditions has made it a significant target for drug development. This compound has been identified as a novel, water-soluble semicarbazide-containing sulfonamide derivative with high affinity and selectivity for hCAII.
Mechanism of Action
The therapeutic effects of this compound are attributed to its potent inhibition of carbonic anhydrase II.
-
In Glaucoma: The ciliary body in the eye contains high concentrations of hCAII. This enzyme is crucial for the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). By inhibiting hCAII, this compound reduces the secretion of bicarbonate ions in the ciliary processes, which in turn decreases the production of aqueous humor and leads to a reduction in IOP.[1][2][3][4]
-
In Cancer: Cancer cells often overexpress certain carbonic anhydrase isoforms, including hCAII, to adapt to their hypoxic and acidic microenvironment. These enzymes help maintain a neutral intracellular pH while promoting an acidic extracellular environment, which favors tumor growth, invasion, and metastasis.[5][6] hCAII also supplies bicarbonate for the synthesis of nucleotides, which are essential for rapidly proliferating cells. By inhibiting hCAII, this compound can disrupt pH regulation and inhibit the proliferation of cancer cells.
Quantitative Data
The following tables summarize the reported quantitative data for this compound (compound 11d).
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target Enzyme | IC50 (nM) | Selectivity (hCAI/hCAII) |
| Human Carbonic Anhydrase II (hCAII) | 14 | 2086-fold |
| Human Carbonic Anhydrase I (hCAI) | 29,200 |
Table 2: In Vitro Anti-proliferative Activity of this compound [1]
| Cell Line | IC50 (µM) |
| HT-29 (Human Colon Carcinoma) | 74 |
Table 3: In Vivo Anti-Glaucoma Activity of this compound
| Animal Model | Administration | Observed Effect |
| Glaucomatous Rabbit Eye Model | Topical (1% or 2% water solutions) | Strongly lowered intraocular pressure (IOP) |
Note: Specific quantitative data on the percentage of IOP reduction and duration of action were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard and published methods.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow CO₂ hydrase activity assay.
-
Enzyme and Inhibitor Preparation:
-
Recombinantly express and purify human carbonic anhydrase I and II.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., p-nitrophenol).
-
Equilibrate the enzyme solution and the CO₂ substrate solution to the desired temperature (typically 25°C).
-
Mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated buffer solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Glaucoma Model
This protocol describes the induction of glaucoma and subsequent IOP measurement in rabbits.
-
Animal Model:
-
Use healthy adult New Zealand white rabbits.
-
Induce ocular hypertension in one eye by a method such as intracameral injection of a viscoelastic substance or hypertonic saline to serve as the glaucomatous model. The contralateral eye can serve as a control.
-
-
Drug Administration:
-
Prepare sterile aqueous solutions of this compound at the desired concentrations (e.g., 1% and 2%).
-
Administer a single drop of the solution topically to the glaucomatous eye.
-
-
IOP Measurement:
-
Measure the IOP at baseline (before drug administration) and at various time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Use a calibrated tonometer (e.g., Tono-Pen, TonoVet) for IOP measurements. Local anesthetic drops may be applied before tonometry.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline at each time point.
-
Compare the IOP reduction in the treated eye with the control eye and with a vehicle-treated group.
-
HT-29 Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure for assessing the anti-proliferative effect of this compound on the HT-29 human colon cancer cell line.
-
Cell Culture:
-
Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the HT-29 cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in reducing intraocular pressure.
Caption: Proposed mechanism of this compound's anti-proliferative effect in cancer.
References
- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Early-Stage Research on hCAII-IN-10: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research on hCAII-IN-10, a potent inhibitor of human carbonic anhydrase II (hCA II). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of hCA II inhibitors.
Introduction
Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is fundamental for pH regulation, CO2 transport, and fluid balance in numerous tissues.[1] The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues and a water molecule, which acts as a potent nucleophile in its deprotonated hydroxide form.[2][3] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, making it a significant target for therapeutic intervention.
This compound (also referred to as compound 11d) has emerged as a noteworthy small molecule inhibitor of hCAII, demonstrating high potency and selectivity.[4] Early-stage research suggests its potential as a therapeutic agent, particularly in lowering intraocular pressure.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative data from these early-stage studies are summarized in the table below for clear comparison.
| Target/Assay | Metric | Value | Reference |
| Human Carbonic Anhydrase II (hCA II) | IC50 | 14 nM | [4] |
| Human Carbonic Anhydrase I (hCA I) | IC50 | 29.2 µM | [4] |
| HT-29 Colon Cancer Cell Line | IC50 (Cell Growth Inhibition) | 74 µM | [4] |
| Glaucomatous Rabbit Eye Model | Effect | Strong reduction in intraocular pressure | [4] |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action
This compound functions as a potent inhibitor of the catalytic activity of human carbonic anhydrase II. The general mechanism for α-carbonic anhydrases like hCAII involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[1] Inhibitors like this compound typically bind to the active site, coordinating with the zinc ion and displacing the catalytic water/hydroxide, thereby preventing the substrate from accessing the active site.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments relevant to the early-stage evaluation of this compound.
Recombinant hCAII Expression and Purification
A common method for obtaining purified hCAII for in vitro assays involves recombinant expression in E. coli and subsequent purification.
Protocol Steps:
-
Transformation: The expression vector containing the hCAII gene is transformed into a suitable E. coli strain.
-
Culture and Induction: The bacteria are cultured in appropriate media, and protein expression is induced, often with IPTG.
-
Harvest and Lysis: Cells are harvested by centrifugation and then lysed to release the cellular contents.[6]
-
Purification: The crude lysate is clarified by ultracentrifugation. The supernatant containing the soluble hCAII is then subjected to purification steps, typically starting with affinity chromatography followed by size-exclusion chromatography to obtain highly pure protein.[6]
-
Verification: The purity and concentration of the final protein sample are assessed using techniques like SDS-PAGE and UV-Vis spectrophotometry.
In Vitro Enzyme Inhibition Assay (Colorimetric)
The inhibitory potency of this compound against hCAII is determined using a colorimetric assay that monitors the enzymatic hydrolysis of a substrate.
Materials:
-
Purified recombinant hCAII
-
This compound at various concentrations
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation: Prepare solutions of hCAII, this compound (in a suitable solvent like DMSO), and pNPA in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of hCAII, and varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate to each well.[7]
-
Measurement: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The product of pNPA hydrolysis, p-nitrophenolate, is colored and absorbs at this wavelength.[7]
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of this compound, a cell-based assay using a cancer cell line like HT-29 is performed.
Materials:
-
HT-29 cells
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24-72 hours).
-
Proliferation Assessment: Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined from the resulting dose-response curve.
Logical Relationships of Research Findings
The early-stage research on this compound follows a logical progression from in vitro characterization to cell-based and in vivo studies. This progression is essential to establish the compound's potential as a therapeutic agent.
This logical flow demonstrates how the initial findings of high in vitro potency and selectivity provide the rationale for investigating the compound's effects in a cellular context. The observed anti-proliferative activity, although at a higher concentration, further supports its biological activity. The successful demonstration of efficacy in a relevant animal model for glaucoma then solidifies its therapeutic potential for this indication.
References
- 1. researchgate.net [researchgate.net]
- 2. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to hCAII-IN-10 and its Impact on Physiological Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in a variety of fundamental physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for maintaining pH balance, respiration, ion exchange, and fluid secretion.[1][2][3] Given its widespread distribution and physiological significance, hCAII has emerged as a key therapeutic target for a range of conditions, including glaucoma and epilepsy.[1][2]
This technical guide focuses on hCAII-IN-10, a notable inhibitor of human carbonic anhydrase II (hCAII). This document will provide a comprehensive overview of its mechanism of action, its effects on physiological processes, and detailed experimental protocols for its study. It is important to note that the nomenclature in chemical libraries can sometimes lead to ambiguity. This guide will address the properties of a specific inhibitor, this compound (also known as compound 11d), as well as a series of related heterobifunctional degraders of hCAII, as detailed in recent literature.
Core Compound Profile: this compound (Inhibitor)
This compound is a potent inhibitor of human carbonic anhydrase II. Its primary mechanism of action involves binding to the active site of the hCAII enzyme, thereby blocking its catalytic activity.
Quantitative Data
The inhibitory activity of this compound and a related compound, hCAI/II-IN-10, are summarized below.
| Compound | Target | IC50 | Cell Line | IC50 (Cell Growth Inhibition) | Reference |
| This compound (compound 11d) | hCA II | 14 nM | HT-29 | 74 μM | [4] |
| hCA I | 29.2 μM | [4] | |||
| hCAI/II-IN-10 (Compound 5d) | hCA I | 4.32 nM | [5] | ||
| hCA II | 3.89 nM | [5] |
Heterobifunctional Degraders of hCAII
Recent advancements have led to the development of heterobifunctional degraders targeting hCAII. These molecules, which include a series of compounds leading to an optimized degrader (compound 11), function as Proteolysis Targeting Chimeras (PROTACs). They induce the degradation of hCAII by recruiting the E3 ubiquitin ligase machinery.[1][2]
Quantitative Data for hCAII Degraders
The following table summarizes the degradation and inhibition data for key hCAII degrader candidates.
| Compound | IC50 (hCAII Inhibition) | DC50 (hCAII Degradation) | Dmax (Maximum Degradation) | Cell Line | Reference |
| Degrader 4 | ≤20 nM | >1000 nM | 60% | HEK293 | [1][2] |
| Degrader 5 | ≤20 nM | 5 ± 3 nM | 96% | HEK293 | [1][2] |
| Degrader 11 | Not explicitly stated, but effective binding is a prerequisite for degradation | 0.5 ± 0.3 nM | 100% | HEK293 | [1][2] |
| Acetazolamide (AAZ) | ≤20 nM | Not Applicable | Not Applicable | Not Applicable | [2] |
Mechanism of Action
Catalytic Mechanism of hCAII
The catalytic activity of hCAII involves a two-step "ping-pong" mechanism. The first step is the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule to form bicarbonate. The bicarbonate is then displaced by a water molecule. The second step involves the regeneration of the zinc-bound hydroxide through a proton transfer facilitated by a proton shuttle residue, typically His64.[3]
Caption: Catalytic cycle of human Carbonic Anhydrase II (hCAII).
PROTAC-Mediated Degradation of hCAII
The hCAII degraders are heterobifunctional molecules that simultaneously bind to hCAII and an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings hCAII into close proximity to the E3 ligase, leading to the ubiquitination of hCAII. The polyubiquitinated hCAII is then recognized and degraded by the proteasome.[1][2]
Caption: Mechanism of hCAII degradation by a PROTAC.
Impact on Physiological Processes
Inhibition or degradation of hCAII can have significant effects on various physiological processes due to its central role in pH regulation and CO2 transport.
-
Intraocular Pressure Reduction: hCAII is involved in the production of aqueous humor in the eye. Inhibition of hCAII can lower intraocular pressure, which is a key therapeutic strategy for glaucoma.[4]
-
Neurological Effects: As an anticonvulsant, the inhibition of certain carbonic anhydrase isoforms can be beneficial in the treatment of epilepsy.[6]
-
Cancer Proliferation: hCAII can support lactate transport in cancer cells through its interaction with monocarboxylate transporters, a non-catalytic function.[1] Therefore, reducing hCAII levels could impact cancer cell metabolism and growth. This compound has been shown to inhibit the growth of HT-29 colon cancer cells.[4]
-
Systemic pH Balance and Respiration: Given its role in the interconversion of CO2 and bicarbonate, systemic inhibition of hCAII can affect blood pH and respiratory processes.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involving hCAII inhibitors and degraders.
hCAII Inhibition Assay (Colorimetric)
This assay determines the inhibitory activity of a compound against hCAII by monitoring the enzymatic cleavage of a substrate.[2]
Materials:
-
Recombinant hCAII
-
Assay buffer: 50 mM HEPES, pH 8.0
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
Inhibitor compound (e.g., this compound)
-
96-well clear-bottom polystyrene plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare assay wells to a final volume of 100 μL.
-
Add the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the test wells.
-
Add hCAII to a final concentration of 40 nM.
-
Pre-incubate the inhibitor and enzyme for 10 minutes at room temperature.
-
Initiate the reaction by adding p-nitrophenyl acetate to a final concentration of 500 μM.
-
Monitor the absorbance at 405 nm over 15 minutes to measure the formation of p-nitrophenolate.
-
Determine the degree of inhibition by comparing the rate of substrate hydrolysis in inhibited wells to uninhibited control wells.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for the hCAII colorimetric inhibition assay.
Cell-Based hCAII Degradation Assay (Western Blot)
This protocol is used to evaluate the ability of degrader compounds to induce the degradation of endogenous hCAII in cells.[1][2]
Materials:
-
HEK293 cells (known to express hCAII abundantly)
-
Cell culture medium and supplements
-
Degrader compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against hCAII
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HEK293 cells to the desired confluency.
-
Treat the cells with the degrader compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for hCAII.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the relative abundance of hCAII in treated versus control cells.
-
Plot the dose-response curve to determine the DC50 and Dmax values.
Caption: Workflow for the cell-based hCAII degradation assay.
Conclusion
This compound and related compounds represent significant tools for the study of carbonic anhydrase II and its physiological roles. As a direct inhibitor, this compound provides a means to acutely block the catalytic function of the enzyme. The development of heterobifunctional degraders targeting hCAII offers a complementary approach, enabling the sustained depletion of the hCAII protein. This dual capability to either inhibit or eliminate hCAII allows for a more nuanced investigation of its catalytic and non-catalytic functions in health and disease. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of their studies on this important therapeutic target.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Methodological & Application
hCAII-IN-10 experimental protocol for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme that plays a critical role in regulating pH homeostasis, ion transport, and other physiological processes. Dysregulation of hCAII activity has been implicated in various diseases, including glaucoma and certain types of cancer. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its effect on cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and anti-proliferative activities of this compound.
| Target | Assay Type | Cell Line | IC50 |
| Human Carbonic Anhydrase II (hCAII) | Enzyme Inhibition Assay | - | 14 nM |
| Human Carbonic Anhydrase I (hCA I) | Enzyme Inhibition Assay | - | 29.2 µM |
| Cell Proliferation | Growth Inhibition Assay | HT-29 | 74 µM |
Signaling Pathway
Carbonic anhydrase II is a cytosolic enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial for maintaining intracellular pH (pHi). In cancer cells, altered metabolism often leads to increased production of acidic byproducts. To counteract this, cancer cells upregulate mechanisms to export acid, thereby maintaining a neutral to alkaline pHi that is favorable for proliferation and survival, while contributing to an acidic tumor microenvironment.
hCAII plays a significant role in this process. By rapidly converting CO2 to bicarbonate and protons, it provides the substrates for various ion transporters that extrude acid from the cell. Furthermore, hCAII has a non-catalytic role in supporting lactate transport in cancer cells through its interaction with and subsequent activation of monocarboxylate transporter isozyme 1 (MCT1). This is particularly important for cancer cells that rely on glycolysis for energy production, as it facilitates the removal of lactate, a key metabolic byproduct. Inhibition of hCAII can therefore disrupt pH homeostasis and lactate transport, leading to intracellular acidification and a reduction in cancer cell proliferation.
Experimental Protocols
In Vitro hCAII Enzyme Inhibition Assay
This protocol is adapted from methods used to characterize carbonic anhydrase inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against purified human carbonic anhydrase II.
Principle: The esterase activity of hCAII is measured by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The rate of p-nitrophenol production is proportional to the enzyme activity.
Materials:
-
Recombinant human carbonic anhydrase II (hCAII)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
HEPES buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution. Further dilute in HEPES buffer to desired concentrations.
-
Prepare a stock solution of pNPA in DMSO. Dilute in HEPES buffer to the final working concentration just before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
HEPES buffer
-
This compound at various concentrations (or vehicle control - DMSO)
-
Recombinant hCAII enzyme
-
-
Include control wells with no enzyme (for substrate auto-hydrolysis) and wells with enzyme but no inhibitor (for maximum activity).
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the pNPA solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of HT-29 colon cancer cells.
Objective: To determine the anti-proliferative effect of this compound on HT-29 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Application Notes and Protocols for hCAII-IN-10 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in a wide range of physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of hCA II activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its therapeutic potential and cellular mechanisms of action.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the zinc ion within the active site of the carbonic anhydrase II enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting hCA II, this compound can modulate intracellular and extracellular pH, which can impact various cellular processes, including proliferation, apoptosis, and signaling pathways.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | 74 μM | HT-29 (human colorectal carcinoma) | |
| Ki (hCA II) | 14 nM | Human Carbonic Anhydrase II | |
| Ki (hCA I) | 29.2 μM | Human Carbonic Anhydrase I |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Application Notes and Protocols for hCAII-IN-10 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including the regulation of intraocular pressure (IOP). Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. By inhibiting hCAII in the ciliary body of the eye, this compound is expected to reduce the secretion of aqueous humor, thereby lowering IOP.[1][2][3] These application notes provide a comprehensive overview of the recommended dosage of this compound for animal studies, particularly in the context of glaucoma research, along with detailed experimental protocols.
Mechanism of Action
Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the ciliary epithelium of the eye, the production of bicarbonate is a key step in the formation of aqueous humor.[1][2] By inhibiting hCAII, this compound reduces the availability of bicarbonate ions, which in turn decreases the transport of ions and water across the ciliary epithelium, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure.[1][2]
Quantitative Data Summary
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Dorzolamide | Dutch Rabbits | 1% solution, twice daily for 20 days | Topical (eye drops) | IOP lowered by ~2 mm Hg | [4] |
| Dichlorphenamide | Rabbits with α-chymotrypsin-induced ocular hypertension | 10% solution, single 50 µL instillation | Topical (eye drops) | Pronounced and prolonged lowering of IOP | [5] |
| Brinzolamide | Mice | 1% (10 mg/mL) solution, single 15 µL drop | Topical (eye drops) | Significant decrease in IOP | [1] |
| Novel Phenylpyridazine-tethered Sulfonamide | Glaucoma Rabbit Model | Not specified | Topical (eye drops) | Decreased IOP to nearly half that of untreated eyes | [6] |
Experimental Protocols
Protocol 1: Induction of Experimental Glaucoma in Rabbits
This protocol describes a common method for inducing ocular hypertension in rabbits to create a model for glaucoma research.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia
-
Topical proparacaine hydrochloride ophthalmic solution (0.5%)
-
α-chymotrypsin solution (e.g., 150 units in 0.1 mL sterile saline)
-
30-gauge needle and tuberculin syringe
-
Tonometer (e.g., Tono-Pen)
Procedure:
-
Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine.
-
Instill one drop of proparacaine hydrochloride solution into the conjunctival sac of the eye to be treated for local anesthesia.
-
Using a 30-gauge needle, carefully inject 0.1 mL of α-chymotrypsin solution into the posterior chamber of the eye.
-
Monitor the intraocular pressure (IOP) daily for the first week and then twice weekly until a stable elevation of IOP is observed (typically within 1-3 weeks). An IOP of 25-35 mmHg is generally considered indicative of ocular hypertension.
-
The contralateral eye can be used as a normotensive control.
Protocol 2: Evaluation of this compound in a Rabbit Model of Glaucoma
Materials:
-
Rabbits with induced ocular hypertension (from Protocol 1)
-
This compound ophthalmic solution (e.g., 0.5%, 1%, and 2% concentrations in a sterile vehicle)
-
Vehicle control solution (e.g., sterile saline or a specific formulation buffer)
-
Tonometer
Procedure:
-
Divide the rabbits with stable ocular hypertension into treatment and control groups.
-
At the start of the experiment (Day 0), measure the baseline IOP in both eyes of all rabbits.
-
Administer a single drop (approximately 50 µL) of the this compound solution to the treated eye of the experimental group animals. Administer a single drop of the vehicle solution to the treated eye of the control group animals. The contralateral eye can serve as an untreated control.
-
Measure the IOP in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of maximal effect and the duration of action.
-
For chronic studies, administer the eye drops one to three times daily for a specified period (e.g., 1-4 weeks).
-
Monitor IOP regularly throughout the study.
-
At the end of the study, animals can be euthanized for further histological or molecular analysis of the ocular tissues.
Visualizations
Signaling Pathway of Carbonic Anhydrase II Inhibition in the Ciliary Body
Caption: Mechanism of IOP reduction by this compound.
Experimental Workflow for Evaluating this compound in a Rabbit Glaucoma Model
Caption: Workflow for in vivo efficacy testing.
References
- 1. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nichigan.or.jp [nichigan.or.jp]
- 5. Topical ocular hypotensive activity and ocular penetration of dichlorphenamide sodium in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CA II inhibitor shows significant IOP-reducing properties in vivo | BioWorld [bioworld.com]
Application Notes and Protocols for hCAII-IN-10 in Target Engagement Studies
Introduction
hCAII-IN-10 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for regulating pH, CO2 transport, and various physiological processes.[1][2][3] This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras) that are designed to induce the degradation of a target protein.[1][4] this compound functions as a heterobifunctional degrader, recruiting the E3 ubiquitin ligase cereblon (CRBN) to hCAII, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This application note provides a detailed protocol for utilizing Western blotting to assess the target engagement and degradation of hCAII induced by this compound in a cellular context.
Mechanism of Action: As an aryl sulfonamide-based compound, this compound binds to the zinc ion within the active site of hCAII.[1][5] The other end of the molecule engages with the CRBN E3 ubiquitin ligase complex.[1][4] This proximity induces the ubiquitination of hCAII, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful method for studying protein function and has therapeutic potential.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of hCAII degradation mediated by this compound and the experimental workflow for its assessment via Western blot.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Crystallization of hCAII in Complex with Acetazolamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Carbonic Anhydrase II (hCAII) is a well-characterized zinc metalloenzyme that serves as a model system for studying protein-ligand interactions and for structure-based drug design.[1] Its stability, solubility, and the availability of well-established crystallization protocols make it an ideal target for biophysical studies.[1][2] Inhibitors of hCAII, particularly sulfonamides, are of significant therapeutic interest for conditions such as glaucoma and epilepsy.[3][4] Acetazolamide (AZM), a potent sulfonamide inhibitor, is frequently used in structural studies to understand the molecular basis of inhibition.[3]
These application notes provide a detailed protocol for the crystallization of hCAII in complex with the inhibitor acetazolamide. The methodology is based on established hanging-drop vapor diffusion techniques and subsequent inhibitor soaking, which are common approaches for obtaining high-resolution crystal structures of protein-inhibitor complexes.
Data Presentation
Table 1: hCAII Crystallization Parameters
| Parameter | Value | Reference |
| Protein | Human Carbonic Anhydrase II (hCAII) | [1][4] |
| Protein Concentration | 10 - 20 mg/mL | [1][4] |
| Storage Buffer | 50 mM Tris, pH 7.8 | [4] |
| Crystallization Method | Hanging-Drop Vapor Diffusion | [1][4] |
Table 2: Crystallization Conditions for hCAII
| Condition | Precipitant Solution | Temperature | Crystal Growth Time | Reference |
| 1 | 2.7–3.0 M (NH₄)₂SO₄ | Room Temperature | 3 - 10 days | [1] |
| 2 | 1.6 M Sodium Citrate, 50 mM Tris, pH 7.8 | Room Temperature | ~3 days | [4] |
Table 3: Inhibitor Soaking and Cryoprotection
| Parameter | Value | Reference |
| Inhibitor | Acetazolamide (AZM) | [3] |
| Inhibitor Stock Solution | 100 mM AZM in 50% DMSO | [3] |
| Cryoprotectant/AZM Solution | 5 µL 100 mM AZM, 20 µL glycerol, 80 µL precipitant solution | [3] |
| Soaking Time | 5 - 10 seconds (in cryoprotectant/AZM solution) | [3] |
| Cooling Method | Flash-cooled at 100 K | [3] |
Table 4: Representative X-ray Diffraction Data and Refinement Statistics for hCAII-AZM Complex
| Parameter | Value | Reference |
| Resolution | 1.1 Å | [3] |
| Rcryst | 11.2% | [3] |
| Rfree | 14.7% | [3] |
| Space Group | P2₁ | Not explicitly stated, but common for hCAII |
| Unit Cell Dimensions | a=42.8 Å, b=41.7 Å, c=72.9 Å, β=104.6° | [5] (representative) |
Experimental Protocols
1. Protein Preparation:
-
Expression and Purification: Recombinant hCAII can be expressed in E. coli BL21 cells.[4] Purification is typically achieved through affinity chromatography, for example, using a p-aminomethylbenzenesulfonamide agarose column.[4]
-
Purity and Concentration: The final purity of the protein should be verified by SDS-PAGE. The purified hCAII is then buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris, pH 7.8) and concentrated to 10-20 mg/mL.[1][4]
2. Crystallization of Apo-hCAII (Hanging-Drop Method):
-
Prepare the reservoir solution in the wells of a 24-well crystallization plate. A common precipitant is 1.6 M sodium citrate, 50 mM Tris, pH 7.8.[4]
-
On a siliconized glass coverslip, mix 1-3 µL of the hCAII protein solution (10-20 mg/mL) with an equal volume of the reservoir solution.
-
Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight system.
-
Incubate the plate at a constant room temperature in a vibration-free environment.
-
Monitor the drops for crystal growth over several days. Crystals typically appear within 3-10 days.[1][4]
3. Preparation of hCAII-Acetazolamide Complex by Soaking:
-
Prepare a 100 mM stock solution of acetazolamide (AZM) in 50% DMSO.[3]
-
Prepare the cryoprotectant/AZM soaking solution by mixing 5 µL of the 100 mM AZM stock, 20 µL of glycerol, and 80 µL of the precipitant solution used for crystallization.[3]
-
Carefully transfer a single, well-formed apo-hCAII crystal from the crystallization drop into the cryoprotectant/AZM solution using a cryo-loop.
-
Allow the crystal to soak for 5-10 seconds.[3] This brief time is sufficient for the inhibitor to diffuse into the crystal and bind to the active site while also cryoprotecting the crystal.
-
Immediately remove the crystal from the solution and flash-cool it in a stream of nitrogen gas at 100 K for subsequent X-ray diffraction data collection.[3]
Mandatory Visualization
Caption: Workflow for hCAII-inhibitor complex crystallization.
References
- 1. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
hCAII-IN-10 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a critical role in a variety of physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Dysregulation of hCAII activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer. This compound serves as a valuable research tool for investigating the physiological and pathological roles of hCAII and for the development of novel therapeutic agents targeting this enzyme.
These application notes provide detailed protocols for the preparation of this compound solutions, guidelines for assessing its stability, and a standard method for evaluating its inhibitory activity against hCAII.
Physicochemical Properties and Inhibitory Activity
This compound is a sulfonamide-based inhibitor that demonstrates high affinity for the active site of hCAII. Its inhibitory activity has been characterized against both hCAII and the related isoform, hCAI.
| Property | Value | Reference |
| Target | Human Carbonic Anhydrase II (hCAII) | [1] |
| IC₅₀ (hCAII) | 14 nM | [1] |
| IC₅₀ (hCAI) | 29.2 µM | [1] |
| Cell-based Activity | Inhibits cell growth of HT-29 cells (IC₅₀ = 74 µM) | [1] |
| In Vivo Activity | Lowers intraocular pressure in a glaucomatous rabbit model | [1] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Stock Solution Preparation (10 mM in DMSO)
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Solvent Addition: Based on the amount of this compound provided, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of (please insert molecular weight if known, otherwise use a placeholder, e.g., 450 g/mol ), you would add 222.2 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution in the appropriate aqueous buffer for your specific assay. It is recommended to prepare working solutions fresh for each experiment. Due to the potential for precipitation of organic compounds in aqueous solutions, ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 1%) to avoid solvent effects.
Stability
The stability of this compound in solution can be influenced by several factors, including solvent, pH, temperature, and light exposure. As a sulfonamide-based compound, it is expected to have greater stability in neutral to alkaline conditions.
| Condition | Recommendation |
| pH | Maintain a neutral to slightly alkaline pH (7.0-9.0) in aqueous buffers for optimal stability. Sulfonamides can be more susceptible to hydrolysis under acidic conditions.[2][3] |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep working solutions on ice during experiments. |
| Light | Protect solutions from direct light exposure by using amber vials or by wrapping tubes in aluminum foil, as some sulfonamides can be light-sensitive. |
Experimental Protocols
hCAII Inhibition Assay (Esterase Activity)
The inhibitory activity of this compound can be determined by monitoring the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by hCAII produces p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound working solutions
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Prepare Reagents:
-
Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile or ethanol.
-
Dilute the pNPA stock solution in Tris buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of this compound working solutions in Tris buffer.
-
Prepare a solution of hCAII in Tris buffer at the desired concentration (e.g., 10 nM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
x µL of Tris buffer
-
y µL of hCAII solution
-
z µL of this compound working solution (or vehicle control, e.g., Tris buffer with the same final DMSO concentration)
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding w µL of the pNPA solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway: hCAII Catalytic Cycle and Inhibition
Caption: Mechanism of hCAII inhibition by this compound.
Experimental Workflow: hCAII Inhibition Assay
Caption: Workflow for determining hCAII inhibitory activity.
References
Application Notes and Protocols for High-Throughput Screening using hCAII-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in diseases such as glaucoma and certain cancers has made it a significant target for drug discovery.[3] High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of hCAII. These application notes provide detailed protocols for utilizing hCAII-IN-10, a known inhibitor of hCAII, as a reference compound in HTS campaigns.
This compound is a potent inhibitor of hCAII with demonstrated activity in both biochemical and cell-based assays.[4] Its established inhibitory profile makes it an ideal positive control for validating assay performance and quantifying the potency of test compounds.
Quantitative Data for this compound
| Parameter | Value | Target/System |
| IC50 | 14 nM | Human Carbonic Anhydrase II (hCAII) |
| IC50 | 29.2 µM | Human Carbonic Anhydrase I (hCAI) |
| IC50 | 74 µM | HT-29 cell growth inhibition |
| In Vivo Effect | Strong reduction of intraocular pressure | Glaucomatous rabbit eye model |
Signaling Pathway and Catalytic Mechanism of hCAII
The primary function of hCAII is the rapid interconversion of carbon dioxide and water to bicarbonate and a proton. This reaction is critical for maintaining pH balance and facilitating the transport of CO2 in tissues.[5] The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon atom of carbon dioxide.[2][6]
High-Throughput Screening Protocol: Esterase Activity Assay
This protocol describes a colorimetric HTS assay to identify inhibitors of hCAII by monitoring the esterase activity of the enzyme using p-nitrophenyl acetate (pNPA) as a substrate.[7][8] this compound is used as a positive control to ensure assay validity.
Materials and Reagents
-
Recombinant Human Carbonic Anhydrase II (hCAII)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
HEPES buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Detailed Protocol
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration for the positive control would be 10 µM.
-
Using a liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions, this compound (positive control), and DMSO (negative control) into the wells of the microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of hCAII in HEPES buffer. The final concentration in the assay well should be optimized, but a starting point of 10-20 nM is common.
-
Add the hCAII solution to all wells except for the blank wells (which should only contain buffer and substrate).
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of pNPA in HEPES buffer. The final concentration in the assay well should be around the Km value for hCAII, typically in the range of 1-5 mM.
-
Add the pNPA solution to all wells to initiate the reaction.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm. Readings can be taken in kinetic mode (e.g., every 30 seconds for 10-15 minutes) or as an endpoint reading after a fixed time (e.g., 15 minutes).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The rate of reaction is determined from the slope of the absorbance versus time curve for kinetic reads, or from the final absorbance value for endpoint reads.
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))
-
-
Determine IC50 Values:
-
For hit compounds and the this compound control, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hit Validation and Follow-up
Identified hits from the primary screen should be subjected to a series of validation steps to confirm their activity and eliminate false positives.
-
Dose-Response Confirmation: Re-test the initial hits over a wider range of concentrations to confirm their inhibitory activity and determine their potency (IC50).
-
Orthogonal Assays: Validate the hits in a different assay format that measures a more direct function of the enzyme, such as the stopped-flow CO2 hydration assay.[9] This helps to eliminate compounds that interfere with the pNPA assay.
-
Selectivity Profiling: Test the confirmed hits against other carbonic anhydrase isoforms (e.g., hCAI, hCAIV, hCAIX) to determine their selectivity profile.
-
Mechanism of Action Studies: For promising lead compounds, further studies can be conducted to elucidate their binding kinetics and mechanism of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent dispensing, bubbles in wells, compound precipitation | Ensure proper liquid handling, centrifuge plates after reagent addition, check compound solubility |
| Low Z' factor | Suboptimal reagent concentrations, low enzyme activity, assay window too small | Optimize enzyme and substrate concentrations, check enzyme quality, adjust incubation times |
| High rate of false positives | Compound autofluorescence/absorbance, non-specific inhibition | Run a counterscreen without the enzyme, use orthogonal assays for hit validation |
| This compound shows low potency | Degraded inhibitor stock, incorrect concentration | Prepare fresh stock solutions of this compound, verify dilution calculations |
References
- 1. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: hCAII-IN-10 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2][3] Its involvement in pathological conditions such as glaucoma and various cancers has established it as a significant therapeutic target.[4][5][6] Traditional drug discovery efforts have focused on developing small molecule inhibitors that target the active site of hCAII.[6]
A novel and promising approach in drug discovery is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[2][7][8] This technology utilizes the cell's own ubiquitin-proteasome system to eliminate the protein of interest.[1][7]
This document provides detailed application notes and protocols for a series of potent and selective hCAII degraders, herein referred to collectively as hCAII-IN-10. This designation encompasses a series of synthesized PROTACs, with a particular focus on an optimized compound that demonstrates sub-nanomolar potency for hCAII degradation.[4] These compounds are valuable tools for investigating the therapeutic potential of hCAII degradation in various disease models.
Mechanism of Action: PROTAC-mediated Degradation of hCAII
This compound compounds are PROTACs designed to specifically target hCAII for degradation. The molecule consists of three key components: a ligand that binds to hCAII, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon), and a linker that connects these two moieties.[4][8]
The mechanism of action involves the formation of a ternary complex between hCAII, the this compound molecule, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of hCAII. The resulting polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the enzyme.[1][7]
Caption: PROTAC-mediated degradation of hCAII by this compound.
Applications in Drug Discovery
The ability of this compound to induce the degradation of hCAII opens up new avenues for research in diseases where hCAII is implicated.
Cancer Research
hCAII is overexpressed in several types of tumors and is involved in regulating intracellular pH, which is crucial for cancer cell proliferation and survival.[3][5][9][10] Specifically, hCAII can support lactate transport in cancer cells.[4][11] By degrading hCAII, this compound can be used to study the downstream effects on cancer cell metabolism, growth, and survival.
Caption: Role of hCAII in cancer cell pH regulation and lactate transport.
Glaucoma Research
Inhibition of hCAII in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[6][12][13][14] this compound can be utilized in preclinical models of glaucoma to assess the efficacy of hCAII degradation as a long-acting alternative to traditional inhibitors for IOP reduction.[4][15]
Quantitative Data
The following table summarizes the inhibitory and degradation activities of selected this compound series compounds. Compound 11 represents an optimized version with superior degradation potency.[4]
| Compound | hCAII IC50 (nM) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Degrader 4 | <20 | HEK293 | - | - | [4] |
| Degrader 5 | <20 | HEK293 | 5 ± 3 | 96 | [4] |
| Compound 11 | - | HEK293 | 0.5 ± 0.3 | 100 | [4] |
-
IC50: Half-maximal inhibitory concentration.
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
Experimental Protocols
hCAII Inhibition Assay (p-Nitrophenyl Acetate Assay)
This colorimetric assay measures the esterase activity of hCAII and its inhibition by test compounds.[16]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound or other test compounds
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM HEPES, pH 8.0
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of hCAII in Assay Buffer.
-
Prepare serial dilutions of the this compound compounds in Assay Buffer.
-
In a 96-well plate, add 40 nM of hCAII to each well (final concentration).
-
Add varying concentrations of the this compound compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitors for 10 minutes at room temperature.
-
Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile) and dilute it in Assay Buffer.
-
Initiate the reaction by adding p-NPA to each well to a final concentration of 500 µM. The final volume in each well should be 100 µL.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes to monitor the formation of p-nitrophenolate.
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Culture and Treatment for Degradation Studies
This protocol describes the treatment of cells with this compound to assess protein degradation. HEK293 cells are used as they endogenously express high levels of hCAII.[4]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compounds
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Seed HEK293 cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound compounds in DMSO.
-
Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).
-
The lysates are now ready for Western Blot analysis.
Western Blotting for hCAII Degradation Analysis
This protocol is for the detection and quantification of hCAII protein levels in cell lysates following treatment with this compound.
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCAII
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using image analysis software. Normalize the hCAII band intensity to the loading control to determine the relative protein levels.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values from a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells | eLife [elifesciences.org]
- 12. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 13. achieveeye.com [achieveeye.com]
- 14. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for hCAII-IN-10 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in regulating pH in various physiological processes, including respiration, renal function, and aqueous humor secretion in the eye. Its catalytic activity involves the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCAII activity has been implicated in several diseases, making it a significant target for drug development. hCAII-IN-10 is a potent inhibitor of hCAII, belonging to the sulfonamide class of inhibitors. These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics studies to characterize its inhibitory mechanism and determine key kinetic parameters.
Mechanism of Action
This compound, as a sulfonamide-based inhibitor, acts by coordinating to the zinc ion (Zn²⁺) in the active site of hCAII. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. This binding is further stabilized by hydrogen bond interactions with active site residues, such as the side chain of Thr199, effectively blocking the substrate's access to the catalytic center and inhibiting the enzyme's function.
Quantitative Data
The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. This data is essential for designing and interpreting enzyme kinetic experiments.
| Compound | Target | IC50 | Ki | Cell-based Potency (HT-29) | Notes |
| This compound | hCA II | 14 nM [1] | Not explicitly found, but expected to be in the low nanomolar range for potent sulfonamides.[1][2][3][4][5] | 74 µM [1] | Highly selective for hCA II over hCA I.[1] |
| This compound | hCA I | 29.2 µM[1] | - | - | Demonstrates isoform selectivity. |
| Acetazolamide (Standard) | hCA II | ~12 nM[5] | ~12 nM | - | A widely used clinical hCA inhibitor. |
Experimental Protocols
In Vitro hCAII Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of compounds like this compound against hCAII using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCAII in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add Assay Buffer and p-NPA solution.
-
Control (No Inhibitor): Add Assay Buffer, hCAII solution, and DMSO (at the same final concentration as in the inhibitor wells).
-
Inhibitor Wells: Add Assay Buffer, hCAII solution, and the desired concentration of this compound solution.
-
-
Pre-incubation:
-
Add the enzyme to the control and inhibitor wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-20 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Inhibition Constant (Ki) and Inhibition Type
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), Michaelis-Menten and Lineweaver-Burk plots are utilized.
Procedure:
-
Follow the general procedure for the In Vitro hCAII Inhibition Assay.
-
Perform the assay with varying concentrations of the substrate (p-NPA) in the absence and presence of different fixed concentrations of this compound.
-
Calculate the initial velocities (V₀) for each substrate and inhibitor concentration.
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant).
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.[6][7][8]
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[7][8]
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[7][8]
-
Uncompetitive inhibition: The lines will be parallel (both apparent Vmax and Km decrease).[7][8]
-
-
The Ki can be calculated from the replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Catalytic cycle of hCAII and its inhibition by this compound.
Caption: The proton shuttle mechanism of hCAII involving His64.
Caption: Simplified pathway of hCAII's role in aqueous humor formation.
Caption: Workflow for studying hCAII kinetics with this compound.
References
- 1. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring the IC50 of hCAII-IN-10
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, designated as hCAII-IN-10, against human carbonic anhydrase II (hCAII). The described method is a well-established in vitro enzyme inhibition assay that is robust, reproducible, and suitable for high-throughput screening.
Introduction
Human carbonic anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2][3] Its involvement in various pathological conditions has made it a significant target for drug discovery.[4][5] The protocol herein describes an esterase-based assay, a common method for measuring hCAII activity and inhibition.[1][6][7] This assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by hCAII to produce the chromophore p-nitrophenol, detectable by spectrophotometry at 400-405 nm.[1][8][9] The inhibitory potential of this compound is quantified by measuring the reduction in enzyme activity across a range of inhibitor concentrations.
Principle of the Assay
The enzymatic activity of hCAII is determined by monitoring the rate of hydrolysis of pNPA to p-nitrophenol. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated.
Experimental Protocol
This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening.
Materials and Reagents
-
Enzyme: Recombinant human Carbonic Anhydrase II (hCAII)
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Test Inhibitor: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor
-
Equipment:
Preparation of Solutions
-
hCAII Enzyme Stock Solution: Prepare a stock solution of hCAII in the assay buffer. The final concentration in the assay is typically around 40 nM.[10][11]
-
pNPA Substrate Solution: Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.[9] The final concentration in the assay is generally 500 µM.[8][10][11]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Positive Control (Acetazolamide) Solution: Prepare a stock solution and serial dilutions of acetazolamide in the same manner as the test inhibitor.
Assay Procedure
-
Plate Setup: In a 96-well plate, designate wells for the following:
-
Blank (No Enzyme): Contains assay buffer and substrate, but no enzyme.
-
Enzyme Control (100% Activity): Contains enzyme and substrate in assay buffer with DMSO (at the same final concentration as the inhibitor wells).
-
Test Inhibitor Wells: Contain enzyme, substrate, and varying concentrations of this compound.
-
Positive Control Wells: Contain enzyme, substrate, and varying concentrations of acetazolamide.
-
-
Pre-incubation:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the specified volume of the hCAII enzyme solution to all wells except the blank.
-
Add the serially diluted this compound or acetazolamide to their respective wells. For the enzyme control, add the corresponding volume of DMSO.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8][10][11]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).[2] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.[8]
-
Data Analysis
-
Calculate the Rate of Reaction: For a kinetic assay, determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time plot. For an endpoint assay, use the final absorbance reading.
-
Normalize Data: Express the enzyme activity in the inhibitor-treated wells as a percentage of the enzyme control (100% activity), after subtracting the background absorbance from the blank wells.
-
Generate Dose-Response Curve: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[10][11]
Data Presentation
Quantitative data from the experiment should be organized for clarity and ease of comparison.
Table 1: Experimental Conditions and Reagent Concentrations
| Parameter | Value |
| Enzyme | Human Carbonic Anhydrase II (hCAII) |
| Enzyme Final Concentration | 40 nM |
| Substrate | p-Nitrophenyl acetate (pNPA) |
| Substrate Final Concentration | 500 µM |
| Assay Buffer | 50 mM HEPES, pH 7.5 |
| Pre-incubation Time | 15 minutes |
| Reaction Time (Endpoint) | 30 minutes |
| Temperature | 25°C |
| Wavelength | 405 nm |
| Positive Control | Acetazolamide |
| Test Compound | This compound |
| Plate Format | 96-well |
Table 2: Example IC50 Data for hCAII Inhibitors
| Inhibitor | IC50 (nM) |
| Acetazolamide | Value |
| This compound | Value |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the IC50 determination protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ukessays.com [ukessays.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of hCAII-IN-10 in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
1. Introduction hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme that plays a crucial role in numerous physiological processes.[1] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH balance, fluid secretion, and CO2 transport.[2][3] Inhibition of hCAII is a validated therapeutic strategy for conditions such as glaucoma and epilepsy.[4][5][6] this compound has demonstrated efficacy in lowering intraocular pressure in a rabbit model of glaucoma.[1]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in mouse models, covering experimental design, procedural workflows, and key endpoint analysis.
2. hCAII Catalytic Mechanism and Inhibition The primary function of hCAII is to facilitate the rapid conversion of CO2 and water into protons and bicarbonate. This process is critical in tissues that require rapid pH or ion exchange, such as the eye, kidney, and central nervous system. This compound acts by binding to the zinc ion in the enzyme's active site, blocking its catalytic activity.
3. Preliminary Considerations: Target Cross-Reactivity Before initiating in vivo studies, it is critical to determine the inhibitory potency of this compound against the murine ortholog of the target, mouse carbonic anhydrase II (mCAII). This will dictate the choice of animal model.
-
If this compound inhibits mCAII with similar potency to hCAII: Standard laboratory mouse strains relevant to the disease of interest can be used.
-
If this compound shows poor inhibition of mCAII: A humanized mouse model expressing human hCAII would be required for meaningful efficacy studies.
This decision is a critical first step in the experimental workflow.
4. General Experimental Workflow A systematic approach is essential for a robust assessment of efficacy. The workflow should include pharmacodynamic (PD) endpoints to confirm target engagement alongside primary efficacy measures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
Application Notes: hCAII-Targeting PROTACs as a Tool for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Note on hCAII-IN-10: Initial searches for "this compound" did not yield sufficient information regarding its specific applications in proteomics. However, the search results provided extensive details on a closely related and highly relevant class of molecules: human carbonic anhydrase II (hCAII)-targeting PROTACs (Proteolysis Targeting Chimeras). These molecules are powerful tools for proteomics as they induce the targeted degradation of hCAII. This document will focus on the application of these hCAII-targeting PROTACs, specifically compounds 4, 5, and 11 as described in recent literature, as a tool for studying hCAII in a proteomics context.
Introduction to hCAII and Targeted Protein Degradation
Human carbonic anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes, including respiration, pH balance, and ion exchange.[1][2][3][4] Its involvement in diseases such as glaucoma and cancer has made it an attractive therapeutic target.[1][2][3][4][5]
Targeted protein degradation (TPD) has emerged as a powerful strategy in chemical biology and drug discovery to study and eliminate disease-causing proteins.[1][6][7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade a protein of interest (POI).[8] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, including its non-catalytic functions and potential scaffolding roles.[2][5]
The hCAII-targeting PROTACs discussed herein are comprised of a ligand that binds to hCAII, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][5] These molecules provide a robust method for the acute and sustained depletion of cellular hCAII, enabling detailed investigation of its function through proteomic analyses.
Mechanism of Action
The mechanism of action for these hCAII-targeting PROTACs involves the formation of a ternary complex between hCAII, the PROTAC molecule, and the CRBN E3 ligase.[2][5][8] This proximity induces the ubiquitination of hCAII by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional hCAII proteins.
Caption: Mechanism of hCAII degradation by a CRBN-recruiting PROTAC.
Quantitative Data: In Vitro Degradation of hCAII
The efficacy of hCAII-targeting PROTACs can be quantified by their DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) values. The following table summarizes the degradation data for PROTAC compounds 4, 5, and 11 in HEK293 cells.[5]
| Compound | DC50 (nM) | Dmax (%) | Linker Description |
| PROTAC 4 | Not explicitly stated, max degradation at 500 nM | ~64 | Longest linker with ether and amide functionalities |
| PROTAC 5 | 5 ± 3 | 96 | Second longest linker with ether and amide functionalities |
| PROTAC 11 | 0.5 ± 0.3 | 100 | Optimized purely aliphatic linker |
Data sourced from studies on heterobifunctional degraders targeting hCAII.[5]
Experimental Protocols
Protocol for Quantifying hCAII Degradation by Western Blot
This protocol outlines the general steps for treating cells with hCAII-targeting PROTACs and subsequently quantifying the level of hCAII protein by Western blot.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
hCAII-targeting PROTACs (e.g., compounds 4, 5, or 11)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCAII
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in appropriate culture dishes and allow them to adhere overnight.
-
Prepare serial dilutions of the hCAII-targeting PROTACs in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the different concentrations of PROTACs or vehicle control for the desired time (e.g., 24 hours).[2][5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hCAII overnight at 4°C with gentle agitation.[9]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the subsequent steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate (ECL) to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for hCAII and the loading control using image analysis software (e.g., ImageJ).[2][5]
-
Normalize the hCAII band intensity to the loading control for each sample.
-
Calculate the percentage of hCAII degradation relative to the vehicle-treated control.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for assessing the dose-dependent degradation of hCAII by a PROTAC.
Caption: Workflow for assessing PROTAC-mediated hCAII degradation.
Applications in Proteomics
hCAII-targeting PROTACs are valuable tools for various proteomics applications, enabling a deeper understanding of hCAII's cellular functions and interaction networks.
-
Functional Proteomics: By inducing the rapid and specific degradation of hCAII, researchers can use quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to study the downstream effects on the global proteome. This can reveal novel signaling pathways and cellular processes regulated by hCAII.
-
Target Validation: These PROTACs serve as excellent tools for validating hCAII as a therapeutic target. The phenotypic effects of hCAII degradation can be compared to those of small molecule inhibitors to differentiate between effects stemming from protein inhibition versus protein ablation.
-
Interactome Studies: Changes in protein-protein interactions following hCAII degradation can be investigated using techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS). This can help to identify proteins that are part of the hCAII interactome.
The following diagram illustrates the conceptual workflow for a functional proteomics study using an hCAII-targeting PROTAC.
Caption: Functional proteomics workflow with an hCAII PROTAC.
References
- 1. Targeted Protein Degradation | Biognosys [biognosys.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Detecting hCAII-IN-10 Binding to Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various biophysical and cell-based methods to detect and characterize the binding of the inhibitor hCAII-IN-10 to its target, human Carbonic Anhydrase II (hCA II).
Introduction to this compound and its Target
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its dysfunction is implicated in several diseases, making it a significant drug target. This compound is a potent inhibitor of hCA II with a reported IC50 value of 14 nM. Understanding the binding characteristics of this compound to hCA II is essential for its development as a potential therapeutic agent. This document outlines key methods to quantify this interaction.
Signaling Pathway of Carbonic Anhydrase II Catalysis
The primary role of hCA II is in pH regulation through the hydration of carbon dioxide. This process is fundamental to various physiological functions. The catalytic mechanism of hCA II is a two-step ping-pong mechanism. The first step involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. In the second step, the resulting bicarbonate is displaced by a water molecule, and the zinc-bound water is deprotonated to regenerate the active form of the enzyme.
Application Notes and Protocols for hCAII-IN-10 in Glaucoma and Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hCAII-IN-10, a potent human carbonic anhydrase II (hCAII) inhibitor, in preclinical models of glaucoma and colon cancer. The following sections detail the quantitative data on its inhibitory activity, step-by-step experimental protocols for in vitro and in vivo studies, and visualizations of the implicated signaling pathways.
Glaucoma Disease Model
Carbonic anhydrase inhibitors are a mainstay in the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). By inhibiting hCAII in the ciliary body, these agents reduce the production of aqueous humor, thereby lowering IOP.[1] this compound has demonstrated significant potential in a glaucomatous rabbit eye model by strongly lowering intraocular pressure.[2]
Quantitative Data
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (hCA II) | 14 nM | Human | [2] |
| IC50 (hCA I) | 29.2 µM | Human | [2] |
| Effect | Strong reduction of intraocular pressure | Rabbit | [2] |
Experimental Protocols
This protocol is adapted from studies on topical carbonic anhydrase inhibitors in rabbit models of glaucoma.[3][4]
1. Induction of Ocular Hypertension:
- Anesthetize New Zealand albino rabbits.
- Induce ocular hypertension by injecting 0.1 mL of a 0.25% sterile carbomer suspension into the anterior chamber of both eyes.[3]
- Monitor intraocular pressure (IOP) regularly using a tonometer to confirm sustained elevation.
2. Formulation and Topical Administration of this compound:
- Prepare a sterile ophthalmic solution of this compound at the desired concentration (e.g., 1-2%) in a suitable vehicle.
- Administer a single drop (approximately 50 µL) of the this compound solution topically to one eye of each rabbit. The contralateral eye will receive the vehicle alone as a control.
3. Measurement of Intraocular Pressure (IOP):
- At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-instillation), measure the IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).
- The percentage reduction in IOP in the treated eye compared to the control eye is calculated to determine the efficacy of this compound.
4. Analysis of Aqueous Humor Dynamics (Optional):
- Following IOP measurements, aqueous humor samples can be collected from the anterior chamber.
- Analyze the samples for changes in bicarbonate concentration and other relevant ions to confirm the mechanism of action.[5][6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in reducing intraocular pressure.
Caption: Experimental workflow for evaluating this compound in a rabbit glaucoma model.
Colon Cancer Disease Model
Carbonic anhydrase II is implicated in the regulation of pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide, it contributes to the acidification of the extracellular space, which is known to promote tumor progression and invasion.[7][8] Inhibition of CAII can disrupt this process and induce apoptosis in cancer cells. This compound has been shown to inhibit the growth of HT-29 human colon cancer cells.[2]
Quantitative Data
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Cell Growth) | 74 µM | HT-29 (Human Colon Cancer) | [2] |
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
1. Cell Culture:
- Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
- Passage the cells regularly to maintain them in the exponential growth phase.
2. Cell Seeding:
- Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
- Prepare a series of dilutions of this compound in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol describes the establishment of a human colon cancer xenograft model to evaluate the in vivo efficacy of this compound. This protocol is based on general procedures for HT-29 xenografts.[9]
1. Cell Preparation:
- Harvest HT-29 cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
- Monitor the mice regularly for tumor growth.
3. Compound Administration:
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
4. Efficacy Evaluation:
- Measure tumor volume with calipers every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- The percentage of tumor growth inhibition is calculated to assess the efficacy of this compound.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound in inhibiting colon cancer cell growth.
References
- 1. [PDF] The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nichigan.or.jp [nichigan.or.jp]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Inhibiting hCAII in Tissue Samples with hCAII-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its involvement in pH regulation, ion transport, and fluid secretion has made it a significant therapeutic target for various conditions, including glaucoma, epilepsy, and certain types of cancer. hCAII-IN-10 is a potent and selective small molecule inhibitor of hCAII, belonging to the sulfonamide class of inhibitors. These inhibitors bind to the zinc ion in the active site of the enzyme, preventing its catalytic activity.[2] This document provides detailed application notes and protocols for the use of this compound to inhibit hCAII activity in ex vivo tissue samples.
Mechanism of Action
This compound, as a sulfonamide-based inhibitor, targets the active site of the human Carbonic Anhydrase II enzyme. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.
Data Presentation
The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for their experimental design.
| Parameter | Value | Species/Cell Line | Notes |
| IC50 (hCAII) | 14 nM | Human | Indicates high potency for the target enzyme. |
| IC50 (hCAI) | 29.2 µM | Human | Demonstrates selectivity for hCAII over the hCAI isoform. |
| IC50 (Cell Growth) | 74 µM | HT-29 (Human colon cancer cell line) | Suggests potential anti-proliferative effects at higher concentrations. |
Experimental Protocols
I. Preparation of Ex Vivo Tissue Slices
This protocol describes the preparation of fresh tissue slices for subsequent treatment with this compound.
Materials:
-
Freshly excised tissue
-
Vibratome or tissue chopper
-
Cutting medium: ice-cold Hanks' Balanced Salt Solution (HBSS) or specialized tissue slicing buffer
-
Culture medium: appropriate for the tissue type (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
6-well or 12-well culture plates with inserts (e.g., Millicell®)
-
Petri dishes
-
Sterile surgical instruments
Procedure:
-
Immediately place the freshly excised tissue in a sterile petri dish containing ice-cold cutting medium.
-
Trim the tissue to a suitable size for slicing, removing any unwanted surrounding tissue.
-
Mount the tissue onto the vibratome stage using a tissue adhesive.
-
Submerge the tissue in the ice-cold cutting medium-filled vibratome buffer tray.
-
Cut tissue slices to the desired thickness (typically 200-400 µm).
-
Carefully transfer the individual slices to a petri dish containing fresh, ice-cold cutting medium.
-
Place the tissue slices onto the membrane of the culture plate inserts.
-
Add culture medium to the wells of the culture plate, ensuring the medium reaches the bottom of the insert membrane without submerging the slice.
-
Incubate the tissue slices in a humidified incubator at 37°C with 5% CO₂ for a recovery period (e.g., 1-2 hours) before inhibitor treatment.
II. Treatment of Tissue Slices with this compound
This protocol outlines the procedure for treating the prepared tissue slices with this compound.
Materials:
-
Prepared tissue slices in culture
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fresh culture medium
Procedure:
-
Prepare a series of dilutions of this compound in fresh culture medium from the stock solution. The final concentrations should be chosen based on the known IC50 value (starting with a range from 1 nM to 1 µM is recommended). Remember to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Carefully remove the old culture medium from the wells containing the tissue slices.
-
Add the fresh medium containing the different concentrations of this compound or the vehicle control to the wells.
-
Incubate the tissue slices for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
Following incubation, the tissue slices can be harvested for subsequent analysis of hCAII activity or other downstream effects.
III. Measurement of Carbonic Anhydrase Activity in Tissue Homogenates
This protocol provides a method to quantify the inhibitory effect of this compound by measuring CA activity in treated tissue samples. This assay is based on the colorimetric measurement of the hydrolysis of p-nitrophenyl acetate (pNPA) by CA.
Materials:
-
Treated and control tissue slices
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Dounce homogenizer or other tissue homogenizer
-
Microcentrifuge
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
p-Nitrophenyl acetate (pNPA) solution (substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Wash the treated and control tissue slices with ice-cold PBS to remove any residual inhibitor.
-
Place each tissue slice in a tube with a pre-determined volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction containing hCAII) and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each sample to individual wells.
-
Add assay buffer to each well to bring the total volume to a pre-determined level.
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
The rate of increase in absorbance is proportional to the carbonic anhydrase activity. Calculate the enzyme activity and express it as units per milligram of protein.
-
Compare the activity in the this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
Visualizations
Caption: Experimental workflow for inhibiting hCAII in tissue samples.
Caption: Simplified signaling pathway of hCAII and its inhibition.
References
Troubleshooting & Optimization
hCAII-IN-10 solubility issues and solutions
Welcome to the technical support center for hCAII-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this human carbonic anhydrase II inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting hCA II, this compound blocks this catalytic activity, which is crucial for physiological processes such as pH regulation, ion transport, and bone resorption.[1][2] The inhibitor belongs to the sulfonamide class, which is known to bind to the zinc ion in the active site of the enzyme.[1]
Q2: My this compound powder will not dissolve in aqueous buffers. What should I do?
A2: While this compound has been described as a water-soluble derivative, direct dissolution in aqueous buffers at high concentrations can be challenging.[3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of sulfonamide-based inhibitors.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10 mM. To aid dissolution, you can vortex the solution and use a bath sonicator. Gentle warming may also be employed, but be cautious to avoid degradation. Always ensure the compound is fully dissolved before making further dilutions.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is lower. To prevent this, it is crucial to control the final concentration of the organic solvent in your aqueous solution. For most cell-based and biochemical assays, the final DMSO concentration should not exceed 1-2%.[4] It is also advisable to perform serial dilutions and add the inhibitor solution to the aqueous buffer with gentle mixing.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of many small molecule inhibitors, particularly those with ionizable groups like sulfonamides, can be pH-dependent. While specific data for this compound is not available, sulfonamides can have varying solubility at different pH values. If you are experiencing solubility issues in your buffer, you may consider adjusting the pH. However, ensure the new pH is compatible with your experimental system (e.g., enzyme stability, cell viability).
Troubleshooting Guide
This guide addresses specific solubility issues you might encounter with this compound and provides step-by-step solutions.
Issue 1: Difficulty Dissolving this compound to Create a High-Concentration Stock Solution
-
Problem: The inhibitor does not fully dissolve in the chosen solvent, even at a standard stock concentration of 10 mM.
-
Solutions:
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while vortexing. Avoid excessive heat, which could degrade the compound.
-
Alternative Solvents: If DMSO proves ineffective, consider other organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, always check for compatibility with your specific assay.
-
Issue 2: Precipitate Formation in the Stock Solution During Storage
-
Problem: A previously clear stock solution shows signs of precipitation after storage, especially at -20°C.
-
Solutions:
-
Re-dissolving: Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate is redissolved. A brief sonication can also be helpful.
-
Storage Conditions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.
-
Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a lower concentration (e.g., 1-5 mM).
-
Data Presentation
The following table summarizes the recommended solvents and concentrations for preparing this compound solutions.
| Solvent | Recommended Stock Concentration | Final Assay Concentration (Aqueous) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | ≤ 100 µM | Primary recommended solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | 1-10 mM | ≤ 100 µM | Alternative solvent; check for assay compatibility. |
| Ethanol | 1-5 mM | ≤ 100 µM | May be less effective for high concentrations. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
-
Preparation of 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: 391.40 g/mol ).[3]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to obtain the desired concentrations for your experiment.
-
When adding the inhibitor to your aqueous assay buffer, ensure the final concentration of DMSO is kept low (ideally ≤ 1%). For example, add 1 µL of a 100X inhibitor solution to 99 µL of assay buffer.
-
Visualizations
hCAII Physiological Role
Caption: hCAII catalyzes the hydration of CO₂ to regulate pH and ion transport.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for resolving common solubility issues with this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of hCAII-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of human carbonic anhydrase II (hCA II). Its primary mechanism of action is the inhibition of hCA II's enzymatic activity.[1] hCA II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[3][4] For this compound, off-target effects could arise from its interaction with other carbonic anhydrase isoforms or entirely unrelated proteins.
Q3: I am observing a cellular phenotype that is inconsistent with the known function of hCA II. Could this be an off-target effect?
A3: It is possible. While inhibition of hCA II can have various cellular consequences, a phenotype that cannot be rationalized by the known roles of hCA II should be investigated for potential off-target effects. The troubleshooting guides below provide a systematic approach to address this.
Q4: My cells are showing signs of toxicity at concentrations of this compound where I expect to see on-target effects. What should I do?
A4: Unexplained cellular toxicity is a common indicator of off-target effects.[3][4] It is crucial to determine if the observed toxicity is a result of inhibiting the intended target (on-target toxicity) or other proteins (off-target toxicity). The troubleshooting section provides guidance on how to differentiate between these possibilities.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
If you observe a cellular phenotype that does not align with the known biological functions of hCA II, consider the following troubleshooting steps:
1. Validate with a Structurally Distinct hCA II Inhibitor:
-
Rationale: Using an inhibitor with a different chemical scaffold that also targets hCA II can help determine if the observed phenotype is due to on-target inhibition. If the new inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Recommendation: Utilize a well-characterized hCA II inhibitor like Acetazolamide.
2. Perform a Dose-Response Analysis:
-
Rationale: A clear correlation between the concentration of this compound and the observed phenotype, aligning with its known IC50 for hCA II, suggests an on-target effect.
-
Expected Outcome: The phenotypic effect should be observed at concentrations consistent with this compound's potency for hCA II.
3. Conduct a Rescue Experiment:
-
Rationale: Overexpressing a mutant form of hCA II that is resistant to this compound binding can help confirm on-target activity. If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.
Issue 2: Unexplained Cellular Toxicity
If you observe cellular toxicity at effective concentrations of this compound, follow these steps to investigate the cause:
1. Determine the Therapeutic Window:
-
Rationale: It is essential to establish the concentration range at which this compound inhibits its target without causing general cellular stress.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) alongside a target engagement assay to identify the optimal concentration.
2. Profile Against Other Carbonic Anhydrase Isoforms:
-
Rationale: this compound may inhibit other CA isoforms with varying potencies. Inhibition of these other isoforms could lead to the observed toxicity.
-
Recommendation: Test the inhibitory activity of this compound against a panel of other relevant CA isoforms (e.g., hCA I, IV, IX, XII).
3. Broad Kinase and Safety Screening Panels:
-
Rationale: To identify potential off-targets beyond the CA family, screen this compound against a broad panel of kinases and other common off-target proteins (e.g., GPCRs, ion channels).
Data Presentation
Table 1: this compound Potency and Selectivity Profile (Hypothetical Data)
| Target | IC50 (nM) | Selectivity vs. hCA II |
| hCA II (On-Target) | 14 | 1x |
| hCA I | 29,200 | 2086x |
| hCA IV | 550 | 39x |
| hCA IX | 120 | 8.6x |
| hCA XII | 85 | 6.1x |
| Kinase X | >10,000 | >714x |
| Kinase Y | >10,000 | >714x |
This table summarizes the inhibitory potency (IC50) of this compound against its primary target, hCA II, and a selection of other carbonic anhydrase isoforms and representative kinases. The selectivity index highlights the compound's preference for hCA II.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to hCA II in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[3]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble hCA II remaining at each temperature using Western blotting.
-
Analysis: In this compound-treated samples, a higher amount of soluble hCA II should be present at elevated temperatures compared to the control, indicating stabilization upon binding.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
Methodology:
-
Assay Panel: Utilize a commercially available kinase screening panel (e.g., Eurofins, Reaction Biology).
-
Inhibitor Concentration: Test this compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition (typically >50%) of any kinase indicates a potential off-target interaction that warrants further investigation with IC50 determination.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. a hypothetical off-target signaling pathway.
References
Technical Support Center: hCAII-IN-10 Enzymatic Assays
Welcome to the technical support center for hCAII-IN-10. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during enzymatic assays with this carbonic anhydrase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit human carbonic anhydrase II (hCAII)?
A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme.[1] It belongs to the sulfonamide class of inhibitors, which are known to bind to the zinc ion in the active site of the enzyme. This binding action blocks the enzyme's catalytic activity.
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors. Key areas to investigate include the solubility of this compound, the concentration and stability of the enzyme and substrate, the composition of your assay buffer, and the specific assay protocol being used. It is crucial to ensure consistent experimental conditions to obtain reproducible results.
Q3: Could the solvent used to dissolve this compound be affecting my results?
A3: Yes, the solvent can significantly impact your assay. Sulfonamide derivatives like this compound may have limited aqueous solubility and are often dissolved in a co-solvent such as DMSO.[2] High concentrations of DMSO can inhibit the enzyme's activity. It is recommended to keep the final solvent concentration low (typically ≤1%) and to always include a solvent control in your experiments to account for any potential effects of the solvent itself.[2]
Q4: Are there alternative assay formats to the commonly used p-nitrophenyl acetate (pNPA) colorimetric assay?
A4: While the pNPA esterase assay is convenient for high-throughput screening, it is an indirect measure of the physiologically relevant CO2 hydration activity of carbonic anhydrase.[2][3] Alternative methods include the stopped-flow CO2 hydration assay, which directly measures the primary function of the enzyme, and fluorescence-based indicator-displacement assays.[4][5] If you are observing unexpected results with the pNPA assay, validating your findings with a direct CO2 hydration assay is recommended.[2]
Troubleshooting Guides
Issue 1: Lower Than Expected Inhibition
If you are observing weaker than expected inhibition of hCAII by this compound, consider the following troubleshooting steps.
References
Improving the specificity of hCAII-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with hCAII-IN-10, a known inhibitor of human carbonic anhydrase II (hCA II).
Frequently Asked Questions (FAQs)
Q1: What is the reported inhibitory activity and selectivity of this compound?
Q2: What is the mechanism of action for this compound?
A2: As a sulfonamide-based inhibitor, this compound is believed to act by coordinating to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[2] The deprotonated sulfonamide nitrogen displaces a water molecule or hydroxide ion from the zinc, effectively blocking the enzyme's catalytic activity.[2] This interaction is a hallmark of the classical binding mode for sulfonamide inhibitors of carbonic anhydrases.
Q3: What are some common causes for variability in IC50 values for this compound?
A3: Discrepancies in IC50 values can arise from several factors, including:
-
Assay Format: The two most common assays, the esterase activity assay (using p-nitrophenyl acetate) and the CO₂ hydration assay, can yield different IC50 values. The CO₂ hydration assay is considered more physiologically relevant.
-
Enzyme Purity and Activity: The source, purity, and handling of the recombinant hCA II can impact its activity and, consequently, the measured IC50 value.
-
Buffer Composition and pH: The pH of the assay buffer can influence the ionization state of the sulfonamide group, which is crucial for its binding to the zinc ion.
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50 value.
-
DMSO Concentration: High concentrations of DMSO, often used as a solvent for the inhibitor, can inhibit the enzyme.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound against hCA II.
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the assay wells for any signs of precipitation. Prepare a fresh stock solution of this compound in 100% DMSO and ensure the final DMSO concentration in the assay does not exceed 1%. |
| Inactive Enzyme | Test the activity of your hCA II enzyme using a known standard inhibitor, such as acetazolamide, to confirm its viability. Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Verify the pH of your assay buffer is within the optimal range for hCA II activity (typically pH 7.4-8.0). Ensure the substrate concentration is appropriate for your assay format. |
| Incorrect Incubation Time | Optimize the pre-incubation time of the enzyme with this compound to ensure that binding equilibrium is reached before initiating the reaction. |
Issue 2: Observing off-target effects in cell-based assays.
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | At high concentrations, the selectivity of this compound may decrease, leading to the inhibition of other hCA isoforms or unrelated proteins. Perform a dose-response experiment to determine the optimal concentration range for selective hCA II inhibition. |
| Inhibition of other hCA isoforms | If your cell line expresses other hCA isoforms, the observed phenotype may be due to the inhibition of these off-targets. Use a panel of hCA-knockout cell lines or isoform-specific inhibitors to dissect the contribution of each isoform. |
| Non-specific Cytotoxicity | Assess the general cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific on-target effects and non-specific toxicity. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against hCA Isoforms I and II.
| Isoform | IC50 | Reference |
| hCA I | 29.2 µM | [1] |
| hCA II | 14 nM | [1] |
Note: Data for other hCA isoforms are not currently available in the public literature.
Experimental Protocols
Protocol: In Vitro hCA II Inhibition Assay (Esterase Activity)
This protocol is adapted from standard methods for measuring the esterase activity of carbonic anhydrase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of recombinant human carbonic anhydrase II in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Substrate Solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Inhibitor Stock Solution: 10 mM this compound in 100% DMSO.
-
Positive Control: 10 mM Acetazolamide in 100% DMSO.
2. Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control (Acetazolamide) in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor or vehicle control (for 100% activity)
-
Enzyme solution
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound inhibition of carbonic anhydrase II.
Caption: A logical workflow for troubleshooting unexpected IC50 results.
Caption: A decision-making guide to enhance experimental specificity.
References
hCAII-IN-10 toxicity in cell lines and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential toxicity of hCAII-IN-10 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro activity?
A1: this compound (also known as compound 11d) is a potent inhibitor of human Carbonic Anhydrase II (hCAII) with a reported IC50 of 14 nM. It has also been shown to inhibit the growth of HT-29 human colon cancer cells with an IC50 of 74 μM.[1]
Q2: We are observing significant cytotoxicity in our cell line when treated with this compound, even at concentrations where we expect to see specific on-target effects. What could be the cause?
A2: Cytotoxicity of small molecule inhibitors can stem from several factors beyond the intended on-target inhibition. For this compound, a sulfonamide-based inhibitor, potential causes for cytotoxicity include:
-
On-target effects: Inhibition of hCAII can disrupt cellular pH homeostasis, leading to intracellular acidosis and subsequent cellular stress and apoptosis, particularly in cancer cells that rely on hCAII for pH regulation.
-
Off-target effects: Sulfonamide-based compounds can sometimes interact with other enzymes, such as kinases, which can trigger unintended signaling pathways leading to cell death.
-
Compound-induced oxidative stress: The chemical structure of the inhibitor may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.
-
Cell line specific sensitivity: Different cell lines have varying dependencies on hCAII activity and may have different profiles of off-target proteins, leading to varied responses to the inhibitor.
Q3: How can we determine if the observed toxicity is due to on-target hCAII inhibition or off-target effects?
A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your experimental results. Here are some strategies:
-
Use a structurally different hCAII inhibitor: If another hCAII inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: Overexpression of hCAII in your target cells might "soak up" the inhibitor, requiring higher concentrations to achieve the same cytotoxic effect.
-
Target engagement studies: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to hCAII at the concentrations used in your experiments.
-
Off-target profiling: If resources allow, screening this compound against a panel of common off-targets (e.g., a kinase panel) can identify unintended interactions.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: High levels of cell death observed at or below the expected effective concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity due to disruption of pH homeostasis | 1. Confirm hCAII expression in your cell line. 2. Measure intracellular pH (pHi) upon treatment with this compound. 3. Assess markers of apoptosis (e.g., caspase activation). | A decrease in pHi and an increase in apoptotic markers would suggest on-target toxicity. |
| Off-target effects | 1. Perform a dose-response curve with a wide range of concentrations to determine if the cytotoxic IC50 is significantly different from the on-target IC50. 2. Test a less potent, structurally related analog as a negative control. | A clear separation between the on-target and cytotoxic concentrations, or lack of toxicity with the negative control, would point towards off-target effects. |
| Compound-induced oxidative stress | 1. Measure reactive oxygen species (ROS) levels in cells treated with this compound. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC). | An increase in ROS and rescue of cell viability with NAC would indicate oxidative stress as a contributor to toxicity. |
Issue 2: Inconsistent results and high variability between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound stability and handling | 1. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 2. Ensure complete solubilization of the compound in the vehicle solvent and culture medium. | Consistent and reproducible dose-response curves. |
| Cell culture conditions | 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below toxic levels (typically <0.5%). | Reduced variability between replicate wells and experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| hCAII IC50 | 14 nM | - | [1] |
| hCA I IC50 | 29.2 µM | - | [1] |
| Growth Inhibition IC50 | 74 µM | HT-29 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the key steps for determining the cytotoxic effect of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to assess if the cytotoxicity of this compound can be mitigated by the antioxidant N-acetylcysteine (NAC).
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Target cell line
-
Complete culture medium
-
96-well plates
-
Reagents for a cytotoxicity assay (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with NAC: Prepare a working solution of NAC in complete culture medium (a typical starting concentration is 1-5 mM). Pre-incubate the cells with the NAC-containing medium for 1-2 hours.
-
Co-treatment: Prepare serial dilutions of this compound in medium with and without NAC. Remove the pre-treatment medium and add the respective compound dilutions.
-
Incubation and Cytotoxicity Assessment: Incubate for the desired duration and assess cell viability using a standard cytotoxicity assay (e.g., MTT assay).
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC. A significant increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the toxicity.
Visualizations
References
Technical Support Center: Synthesis of hCAII Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of human Carbonic Anhydrase II (hCAII) inhibitors, focusing on a representative class of sulfonamide-based compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of sulfonamide-based hCAII inhibitors.
Question: I am observing a low yield for my final product. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of sulfonamide-based hCAII inhibitors can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for the specific substrates.
-
Solution: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts. For instance, in coupling reactions involving aminobenzenesulfonamides, the choice of coupling agent and base can be critical.
-
-
Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.
-
Solution: If the product is sensitive to acid or base, ensure neutralization steps are carried out carefully and at low temperatures. Consider purification methods that avoid harsh conditions, such as column chromatography with a suitable solvent system over recrystallization from highly acidic or basic solutions.
-
-
Loss during Work-up and Purification: Significant amounts of the product may be lost during extraction and purification steps.
-
Solution: Minimize the number of transfer steps. During liquid-liquid extraction, ensure the pH is adjusted to the appropriate level to have the product in the desired layer. For column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4) to avoid loss of product in mixed fractions.
-
Question: My purified product shows the presence of impurities. How can I identify and remove them?
Answer:
The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step toward its removal.
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Identification: Compare the NMR or LC-MS of your product with that of the starting materials.
-
Solution: If starting materials are present, this indicates an incomplete reaction. Consider driving the reaction to completion as described above. Alternatively, if the starting material has significantly different polarity from the product, it can often be removed by column chromatography or recrystallization.
-
-
Side Products: Unwanted side reactions can lead to the formation of impurities.
-
Identification: Characterize the impurity using spectroscopic methods (NMR, MS). This can provide clues about the side reaction that is occurring.
-
Solution: Adjusting the reaction conditions can often minimize side product formation. For example, running the reaction at a lower temperature or in a different solvent may improve selectivity. Purification techniques like preparative HPLC may be necessary for closely related impurities.
-
-
Solvent Residues: Residual solvents from the reaction or purification can be present.
-
Identification: Residual solvents are often visible in the 1H NMR spectrum.
-
Solution: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checks for the starting materials?
A1: The purity of starting materials is crucial for a successful synthesis. Always verify the purity of your starting sulfonamide and any coupling partners by 1H NMR and/or melting point. The presence of impurities in the starting materials can lead to side reactions and complicate the purification of the final product.
Q2: How can I improve the selectivity of my inhibitor for hCAII over other isoforms like hCA I, IX, and XII?
A2: Achieving isoform selectivity is a primary challenge in the design of hCA inhibitors due to the high structural homology of the active sites among different isoforms. The "tail" portion of the inhibitor, which extends out of the active site, is key to achieving selectivity. Modifying the structure of this tail can introduce interactions with amino acid residues that differ between the isoforms, thus conferring selectivity. A common strategy is to synthesize a library of compounds with different tail structures and screen them for their inhibitory activity against a panel of hCA isoforms.
Q3: What are the most common methods for purifying sulfonamide-based hCAII inhibitors?
A3: The choice of purification method depends on the physical properties of the compound.
-
Recrystallization: This is a good option for solid compounds with moderate to high purity. It is effective at removing small amounts of impurities.
-
Silica Gel Column Chromatography: This is a versatile technique for purifying a wide range of compounds. The choice of eluent is critical for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is often used for final purification to achieve high purity, especially for compounds that are difficult to separate by other means.
Q4: My sulfonamide starting material is poorly soluble. How can I address this?
A4: Poor solubility can be a significant hurdle.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find one in which the starting material is sufficiently soluble at the desired reaction temperature.
-
Use of Co-solvents: Adding a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes improve solubility. However, be mindful that these high-boiling point solvents can be difficult to remove later.
-
Heating: Gently heating the reaction mixture can increase solubility, but care must be taken to avoid degradation of the starting materials or product.
Data Presentation
Table 1: Representative Inhibition Data of a Series of Sulfonamide Inhibitors against Various hCA Isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |
| Compound A | >10000 | 4515 | 7766 | 316 | 0.58 |
| Compound B | 159 | 2.4 | 9.7 | 14 | 0.25 |
| Compound C | 368 | 44 | 742 | 45 | 0.06 |
Data is illustrative and based on typical values found in the literature for sulfonamide-based inhibitors. The selectivity ratio is a key parameter in the development of isoform-specific inhibitors.
Table 2: Hypothetical Experimental Data for a Representative Synthesis.
| Step | Parameter | Value |
| Reaction | Starting Material (4-aminobenzenesulfonamide) | 1.0 g |
| Reagent (Anhydride) | 1.1 eq | |
| Solvent | Acetic Acid | |
| Temperature | 100 °C | |
| Reaction Time | 4 h | |
| Work-up | Crude Yield | 1.2 g |
| Purification | Method | Recrystallization (Ethanol/Water) |
| Purified Yield | 0.95 g (75%) | |
| Purity (by HPLC) | >98% |
Experimental Protocols
General Protocol for the Synthesis of a Representative Sulfonamide-based hCAII Inhibitor
This protocol describes a general procedure for the acylation of an amino-sulfonamide with an anhydride.
Materials:
-
4-aminobenzenesulfonamide
-
Appropriate anhydride (e.g., acetic anhydride, succinic anhydride)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzenesulfonamide (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: Add the anhydride (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a sulfonamide-based hCAII inhibitor.
Caption: A decision tree for troubleshooting low product yield in hCAII inhibitor synthesis.
Caption: The mechanism of hCAII inhibition by a sulfonamide-based inhibitor.
Technical Support Center: Overcoming Resistance to hCAII-IN-10 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-10, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human Carbonic Anhydrase II (hCAII).[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for regulating intracellular and extracellular pH. In the tumor microenvironment, which is often hypoxic and acidic, specific CA isoforms, including hCAII, play a role in maintaining a pH favorable for cancer cell survival, proliferation, and invasion. By inhibiting hCAII, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth.
Q2: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound are still under investigation, resistance to carbonic anhydrase inhibitors in cancer can be multifactorial. Potential mechanisms include:
-
Upregulation of other CA isoforms: Cancer cells may compensate for the inhibition of hCAII by upregulating the expression of other CA isoforms, such as CAIX or CAXII, which also contribute to pH regulation.[2][3]
-
Activation of bypass signaling pathways: Tumor cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote survival and proliferation, even when the primary target is inhibited.[4][5][6] For instance, pathways like PI3K/AKT or MAPK/ERK could be activated to overcome the stress induced by hCAII inhibition.
-
Epigenetic modifications: Alterations in DNA methylation or histone modifications can lead to changes in gene expression, potentially activating pro-survival genes or silencing tumor suppressor genes, thereby conferring resistance.[7][8][9][10][11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Alterations in the tumor microenvironment: Changes in the tumor microenvironment, such as severe hypoxia, can induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn can upregulate various pro-survival and resistance-conferring genes, including other CA isoforms.[1][12][13]
Q3: How can we experimentally determine if our cancer cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased or no inhibitory effect of this compound in initial experiments. | Inhibitor instability: Improper storage or handling of this compound. | Store this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition. | Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding. The activity of carbonic anhydrases is pH-dependent. Maintain a consistent temperature throughout the experiment. | |
| Low expression of hCAII in the cancer cell line: The target enzyme is not present at sufficient levels. | Verify the expression of hCAII in your cell line using Western blot or qPCR. Select a cell line with known high expression of hCAII for initial experiments. | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. | Use cells with a low passage number and maintain a consistent passaging schedule. |
| Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of cytotoxicity assays. | Ensure accurate cell counting and consistent seeding density across all wells and experiments. | |
| This compound is effective in 2D culture but not in 3D spheroid models. | Limited drug penetration: The inhibitor may not effectively penetrate the denser, more complex 3D structure. | Increase the incubation time or the concentration of this compound. Assess drug penetration using fluorescently labeled analogs if available. |
| Altered tumor microenvironment in 3D culture: 3D models can create hypoxic cores and acidic gradients that may contribute to resistance. | Characterize the microenvironment of your 3D models (e.g., using hypoxia probes). Consider combining this compound with therapies that target hypoxic cells. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay Type | Reference |
| hCAII | 14 nM | - | Enzyme Inhibition Assay | [1] |
| hCAI | 29.2 µM | - | Enzyme Inhibition Assay | [1] |
| HT-29 | 74 µM | Human colon carcinoma | Cell Growth Inhibition | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Sterile culture flasks and plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (a sub-lethal dose).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, passage them as usual, maintaining the same concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each subsequent passage. A stepwise increase of 1.5 to 2-fold is recommended.
-
Selection of Resistant Population: Continue this process of dose escalation and passaging. A resistant population will emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental cells.
-
Characterization of Resistant Cells: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 value. The resistant cells can then be used for further mechanistic studies.
Protocol 2: Carbonic Anhydrase Activity Assay in Cell Lysates
This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of specific inhibitors.
Materials:
-
Parental and resistant cancer cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
p-Nitrophenyl acetate (pNPA) - substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Assay Preparation: In a 96-well plate, add a standardized amount of protein lysate to each well. Include wells for a blank (no lysate) and a positive control (recombinant hCAII).
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Add the pNPA substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 400-405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition of CA activity for each concentration of this compound and calculate the IC50 value.
Protocol 3: 3D Spheroid Cytotoxicity Assay
This protocol assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.
Materials:
-
Cancer cell line of interest
-
Ultra-low attachment 96-well plates
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Spheroid Formation: Seed a defined number of cells into each well of an ultra-low attachment 96-well plate. Allow the spheroids to form over 2-4 days.
-
Treatment: Once uniform spheroids have formed, carefully add different concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the spheroids with the inhibitor for the desired treatment period (e.g., 72-96 hours).
-
Viability Assessment: Add the 3D cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: Measure the luminescence using a luminometer or microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability for each concentration. Calculate the IC50 value of this compound in the 3D model.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action and pH Regulation
Caption: Mechanism of this compound in disrupting cancer cell pH regulation.
Diagram 2: Potential Resistance Mechanisms to this compound
References
- 1. Inhibition of pH regulation as a therapeutic strategy in hypoxic human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. mdpi.com [mdpi.com]
- 10. Epigenetic regulator explains why some lung cancer patients become resistant to common therapeutics - News [purdue.edu]
- 11. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
hCAII-IN-10 stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-10, in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved, stock solutions, typically in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid solvent-induced toxicity.
Q3: My this compound is precipitating when I dilute it in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. To troubleshoot this, you can try the following:
-
Optimize your dilution method: Instead of adding the concentrated stock directly to the full volume of your buffer, perform serial dilutions. First, dilute the stock in a small volume of serum-free media or buffer, mix gently, and then add this intermediate dilution to your final volume.
-
Consider the buffer composition: The presence of proteins, like those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation is higher.
-
Lower the final concentration: It's possible that the desired final concentration exceeds the solubility of this compound in your specific buffer.
Q4: How does the stability of the hCAII protein itself affect my experiments?
A4: The stability of the target protein, hCAII, is crucial for obtaining reliable and reproducible results. Human Carbonic Anhydrase II is known to be a stable enzyme, but its stability can be influenced by pH and temperature. For instance, while stable at neutral pH, extreme pH values can lead to denaturation. It is important to conduct your experiments within the optimal pH and temperature range for hCAII activity and stability to ensure that any observed effects are due to the inhibitor and not to protein inactivation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory activity | Degradation of this compound: The compound may be unstable in the experimental buffer or may have degraded during storage. | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Perform a stability study of the inhibitor in your experimental buffer using HPLC or LC-MS (see Experimental Protocol below). |
| Precipitation of this compound: The inhibitor may not be fully soluble at the working concentration in your buffer. | Visually inspect for precipitate. If observed, refer to the FAQ on precipitation. Consider lowering the final concentration or modifying the buffer composition (e.g., adding a small percentage of a co-solvent if compatible with your assay). | |
| Inactivation of hCAII protein: The experimental conditions (e.g., pH, temperature) may be suboptimal for hCAII stability. | Ensure your buffer pH is within the optimal range for hCAII activity (typically around physiological pH). Maintain appropriate temperature control throughout the experiment. | |
| High background or off-target effects | Non-specific binding: At high concentrations, the inhibitor may bind to other proteins or components in the assay. | Determine the IC50 value and use the lowest effective concentration. Include appropriate negative controls in your experiment. |
| Compound aggregation: The inhibitor may form aggregates that can interfere with the assay. | The inclusion of a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer can help prevent aggregation. |
Stability of this compound in Different Buffer Conditions
The stability of this compound can be influenced by several factors in your experimental buffer, including pH, temperature, and the presence of certain ions or additives. It is crucial to determine the stability of the inhibitor under your specific experimental conditions to ensure the reliability of your results. Below is a template for summarizing your experimental findings.
Table 1: Stability of this compound Under Various Buffer Conditions (Template)
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Degradation Products Observed |
| PBS | 7.4 | 37 | 0 | 100 | None |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Tris-HCl | 8.0 | 25 | 0 | 100 | None |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Citrate-Phosphate | 5.5 | 37 | 0 | 100 | None |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Note: This table is a template. Researchers should perform their own stability studies to populate it with their experimental data.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a selected buffer over time using High-Performance Liquid Chromatography (HPLC).[1][2][3]
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the experimental buffer to the final working concentration to be tested.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated solution.
-
Sample Preparation for HPLC: Quench any potential further degradation by immediately mixing the aliquot with a solvent that will stop the reaction and is compatible with the HPLC mobile phase (e.g., a high concentration of acetonitrile).
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution method to separate this compound from any potential degradation products. A common starting point is a linear gradient from 5% to 95% mobile phase B over a set period (e.g., 20 minutes).[1]
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Observe the appearance of any new peaks, which may correspond to degradation products.
-
Visualizations
References
Technical Support Center: hCAII-IN-10 Target Engagement
Welcome to the technical support center for confirming hCAII-IN-10 target engagement in cellular models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of human Carbonic Anhydrase II (hCAII).[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity is crucial for various physiological processes, including pH regulation and CO2 transport.[2][3] this compound, as a sulfonamide-based inhibitor, is believed to bind to the zinc ion in the active site of hCAII, displacing a water molecule and preventing the catalytic reaction.[4][5]
Q2: Why is it important to confirm target engagement in cells?
Confirming that a compound like this compound directly interacts with its intended target (hCAII) within a cellular environment is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed cellular effects are a direct result of the compound binding to its target, rather than off-target effects.
Q3: What are the primary methods to measure this compound target engagement in cells?
There are several established methods to confirm this compound target engagement in cells:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding.[6][7][8]
-
In-Cell Enzyme Activity Assays: These assays measure the catalytic activity of hCAII directly within the cell or in cell lysates after treatment with the inhibitor. This can be done by monitoring either the hydration of CO2 or the esterase activity of the enzyme.[9][10]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes or indicator displacement to detect the binding of inhibitors to carbonic anhydrase.[11][12]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No significant thermal shift observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time with the cells. Create a dose-response curve to determine the optimal concentration. |
| Low Target Protein Expression | Confirm the expression level of hCAII in your cell line using Western blotting or other protein detection methods. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Suboptimal Heating Conditions | Optimize the heating temperature and duration. A temperature gradient should be tested to determine the optimal melting temperature (Tm) of unbound hCAII. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the soluble protein fraction. Try different lysis buffers or mechanical disruption methods. |
| Poor Antibody Quality (for Western Blot detection) | Validate the specificity and sensitivity of the primary antibody for hCAII. Test different antibody dilutions. |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure an equal number of cells are seeded and treated in each well or dish. |
| Uneven Heating | Use a thermal cycler or a heat block that provides uniform temperature distribution across all samples. |
| Inconsistent Sample Processing | Standardize all pipetting, washing, and incubation steps to minimize variability. |
In-Cell Enzyme Activity Assays
Issue: Lower than expected inhibition of hCAII activity.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Sulfonamide derivatives can have limited aqueous solubility.[9] Use a co-solvent like DMSO to dissolve this compound, but keep the final solvent concentration low to avoid enzyme inhibition.[9] Run a solvent control.[9] |
| Incorrect pH of Assay Buffer | The binding of sulfonamides is pH-dependent.[9] Ensure the assay buffer pH is optimal for inhibitor binding (typically around 7.4). |
| Inactive Enzyme | Confirm the activity of your carbonic anhydrase. Improper storage or multiple freeze-thaw cycles can decrease enzyme activity.[9] Run a positive control with a known inhibitor like acetazolamide.[9] |
| Inappropriate Substrate Concentration | For colorimetric assays using p-nitrophenyl acetate (pNPA), ensure the substrate concentration is appropriate.[9] |
| Insufficient Pre-incubation Time | Pre-incubate the enzyme and inhibitor together to allow for the formation of the enzyme-inhibitor complex.[9] |
Issue: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Non-enzymatic Substrate Hydrolysis | Run a control without the enzyme to measure the rate of spontaneous substrate degradation and subtract this from the sample readings. |
| Interference from other Cellular Components | If using cell lysates, consider partially purifying the hCAII to remove interfering substances. |
Experimental Protocols
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection of Soluble hCAII:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for hCAII.
-
Quantify the band intensities to determine the amount of soluble hCAII at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble hCAII as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Detailed Methodology: In-Cell Esterase Activity Assay
This protocol describes how to measure the esterase activity of hCAII in cell lysates.
-
Cell Culture and Lysate Preparation:
-
Culture and treat cells with this compound as described for CETSA.
-
Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Enzyme Activity Measurement:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the substrate, p-nitrophenyl acetate (pNPA), to each well to initiate the reaction.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at a constant temperature.[9]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Compare the reaction rates of lysates from treated and untreated cells to determine the percentage of inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Parameter | Value | Reference |
| IC50 for hCAII | 14 nM | [1] |
| IC50 for hCAI | 29.2 µM | [1] |
| IC50 against HT-29 cells | 74 µM | [1] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Common pitfalls in hCAII-IN-10 experiments
Welcome to the technical support center for hCAII-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with this potent human Carbonic Anhydrase II (hCAII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 11d) is a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII).[1] It functions as a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC).[2][3] This means it not only inhibits the enzymatic activity of hCAII but also induces its degradation. It achieves this by simultaneously binding to hCAII and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of hCAII by the proteasome.[2][3]
Q2: What is the chemical nature of this compound?
A2: this compound is based on a simple aryl sulfonamide fragment.[2][3] This is a crucial piece of information as much of the troubleshooting advice for traditional carbonic anhydrase inhibitors, which are often sulfonamide-based, is applicable to this compound.
Q3: How should I dissolve and store this compound?
A3: For in vitro and cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on the enzyme's activity. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific storage recommendations. Repeated freeze-thaw cycles should be avoided.[4]
Q4: What are the reported IC50 and DC50 values for this compound?
A4: The inhibitory and degradation activities of this compound and related compounds are summarized in the table below.
| Compound | Target | Assay | IC50 / DC50 | Cell Line | Reference |
| This compound (compound 11d) | hCA II | Inhibition | 14 nM | - | [1] |
| This compound (compound 11d) | hCA I | Inhibition | 29.2 µM | - | [1] |
| This compound (compound 11d) | HT-29 cell growth | Inhibition | 74 µM | HT-29 | [1] |
| Compound 11 (analogue of degrader 4) | hCAII | Degradation | DC50: 0.5 ± 0.3 nM | HEK293 | [2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Lower than expected inhibition of hCAII activity in an esterase assay.
-
Possible Cause 1: Suboptimal pH.
-
Explanation: The binding of sulfonamide-based inhibitors to the zinc ion in the active site of carbonic anhydrase is pH-dependent. The sulfonamide group needs to be deprotonated to bind effectively.
-
Solution: Ensure your assay buffer has a pH in the optimal range for inhibitor binding, typically between 7.4 and 8.0.
-
-
Possible Cause 2: Inhibitor Precipitation.
-
Explanation: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the inhibitor precipitates out of solution, its effective concentration will be lower than expected.[5][6]
-
Solution:
-
Visually inspect your assay wells for any signs of precipitation.
-
Prepare a fresh dilution of this compound from your DMSO stock immediately before use.
-
Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to inhibit the enzyme (typically ≤1%). Run a solvent control with the same concentration of DMSO to check for any inhibitory effects of the solvent itself.
-
-
-
Possible Cause 3: Inactive Enzyme.
-
Explanation: The activity of your hCAII enzyme may have diminished over time due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Always run a positive control with a well-characterized carbonic anhydrase inhibitor, such as acetazolamide, to validate your assay setup.
-
Use a fresh aliquot of hCAII enzyme or verify the activity of your current stock.
-
-
-
Possible Cause 4: Inappropriate Substrate Concentration.
-
Explanation: In colorimetric assays using p-nitrophenyl acetate (pNPA), the substrate concentration should be appropriate to ensure the reaction is in the linear range.
-
Solution: Determine the optimal pNPA concentration for your specific assay conditions.
-
Problem 2: Inconsistent or no degradation of hCAII observed in Western Blot.
-
Possible Cause 1: Insufficient Incubation Time or Dose.
-
Explanation: The degradation of hCAII by this compound is time and dose-dependent.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for hCAII degradation in your cell line. Degradation can be observed in as little as 2 hours and reaches a maximum effect by 6 hours in HEK293 cells.[2]
-
-
Possible Cause 2: Cell Line Specific Effects.
-
Explanation: The efficiency of PROTAC-mediated degradation can vary between different cell lines due to differences in the expression levels of the E3 ligase and components of the ubiquitin-proteasome system.
-
Solution: If possible, confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line. Consider testing this compound in a cell line known to be responsive, such as HEK293 cells, as a positive control.[2]
-
-
Possible Cause 3: Issues with Western Blot Protocol.
-
Explanation: Technical issues with the Western Blotting procedure can lead to a failure to detect changes in protein levels.
-
Solution:
-
Ensure complete cell lysis to release hCAII.
-
Verify the transfer of proteins to the membrane.
-
Use a validated primary antibody for hCAII and an appropriate secondary antibody.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.
-
-
Problem 3: Off-target effects observed.
-
Explanation: While this compound is selective for hCAII over hCAI, like any pharmacological agent, it may have off-target effects, especially at high concentrations.[1][7] The sulfonamide moiety can potentially interact with other zinc-containing metalloenzymes.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Consider using a negative control compound that is structurally similar but inactive against hCAII to distinguish between on-target and off-target effects.
-
If off-target effects are suspected, consider using complementary techniques, such as siRNA-mediated knockdown of hCAII, to confirm that the observed phenotype is due to the loss of hCAII.
-
Experimental Protocols
Protocol 1: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay for hCAII Inhibition
This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrases.
Materials:
-
Purified hCAII enzyme
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM HEPES, pH 8.0
-
DMSO
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of pNPA in the assay buffer. The final concentration in the assay is typically around 500 µM.
-
Prepare a solution of hCAII in the assay buffer. The final concentration in the assay is typically around 40 nM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Test wells: Assay buffer, hCAII enzyme, and varying concentrations of this compound (or DMSO for control).
-
Control wells (no inhibition): Assay buffer, hCAII enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Blank wells: Assay buffer and substrate (no enzyme).
-
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate Reaction: Initiate the reaction by adding the pNPA solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C). The product, p-nitrophenolate, absorbs at this wavelength.
-
Data Analysis:
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Western Blot for hCAII Degradation
This protocol provides a general workflow for assessing hCAII protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCAII
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired amount of time (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the hCAII band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of hCAII degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of remaining hCAII against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: Experimental workflow for the pNPA esterase activity assay.
Caption: Troubleshooting logic for low hCAII inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAII-IN-10 interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAII-IN-10, a potent human carbonic anhydrase II (hCAII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme. It belongs to the aryl sulfonamide class of inhibitors. The mechanism of action involves the deprotonated sulfonamide group coordinating to the zinc ion (Zn²⁺) in the active site of hCAII. This binding displaces a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity, thus inhibiting the reversible hydration of carbon dioxide to bicarbonate and a proton.
Q2: What is the selectivity of this compound?
Q3: What is the recommended solvent for this compound?
A3: this compound, like many small molecule inhibitors, is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is essential to be aware that high concentrations of DMSO can inhibit cell growth and may also directly inhibit enzyme activity.[3][4] It is recommended to keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) and to include a vehicle control (DMSO alone) in all experiments.
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Problem 1: Lower than expected inhibition of hCAII activity.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Ensure the assay buffer pH is between 7.0 and 8.0. | The binding of sulfonamides to the hCAII active site is pH-dependent, as the sulfonamide group needs to be deprotonated to bind the zinc ion effectively. |
| Inhibitor Precipitation | Visually inspect for any precipitate. Increase DMSO concentration in the stock solution if necessary, but keep the final assay concentration low. | Sulfonamide-based inhibitors can have limited aqueous solubility. |
| Insufficient Pre-incubation | Pre-incubate hCAII with this compound for at least 15-30 minutes before adding the substrate. | This allows sufficient time for the inhibitor to bind to the enzyme. |
| Inactive Enzyme | Test the activity of your hCAII enzyme with a known inhibitor, such as acetazolamide, as a positive control. | Enzyme activity can diminish over time due to improper storage or handling. |
| Incorrect Substrate Concentration | For esterase assays using p-nitrophenyl acetate (pNPA), ensure the substrate concentration is appropriate and not saturated. | High substrate concentrations can sometimes mask the effect of a competitive inhibitor. |
Problem 2: High background signal or assay interference.
| Potential Cause | Troubleshooting Step | Explanation |
| This compound Absorbance/Fluorescence | Run a control with this compound alone in the assay buffer to check for intrinsic absorbance or fluorescence at the detection wavelength. | Some small molecules can interfere with spectrophotometric or fluorometric readouts. The UV absorption of sulfonamides can be pH-dependent. |
| Reaction with Assay Components | Test for any reaction between this compound and other reagents in your assay (e.g., coupling enzymes, detection probes). | Unwanted chemical reactions can lead to false-positive or false-negative results. |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and include a vehicle control. | DMSO can affect the activity of reporter enzymes and the stability of some reagents. |
Problem 3: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step | Explanation |
| Cellular Efflux of the Inhibitor | Consider using cell lines with known expression levels of drug efflux pumps or use an efflux pump inhibitor as a control. | Cells can actively transport small molecules out of the cytoplasm, reducing the effective intracellular concentration of the inhibitor. |
| High Protein Binding | If using media with high serum content, consider that this compound may bind to serum albumin, reducing its free concentration. | The effective concentration of the inhibitor available to the cells might be lower than the nominal concentration. |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. | Cell number and metabolic state can influence the response to an inhibitor. |
Experimental Protocols
hCAII Esterase Activity Assay
This colorimetric assay measures the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate.
Materials:
-
hCAII enzyme
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of this compound solution at various concentrations (or DMSO for control) to the wells.
-
Add 20 µL of hCAII solution (final concentration ~10-20 nM) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a fresh solution of pNPA in acetonitrile or DMSO.
-
Initiate the reaction by adding 20 µL of the pNPA solution (final concentration ~0.5-1 mM) to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
hCAII CO₂ Hydration Assay (Stopped-Flow)
This is a more physiologically relevant assay that directly measures the hydration of CO₂.
Materials:
-
hCAII enzyme
-
This compound
-
CO₂-saturated water
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare Syringe A containing hCAII and this compound (or DMSO for control) in the assay buffer.
-
Prepare Syringe B containing freshly prepared, ice-cold, CO₂-saturated water.
-
Equilibrate both syringes to the desired temperature (e.g., 25°C).
-
Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Calculate the percent inhibition at different concentrations of this compound to determine the IC₅₀.[5][6][7]
Visualizations
Caption: Role of hCAII in intracellular pH regulation and metabolism.
Caption: Workflow for hCAII esterase activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: hCAII-IN-10 Activity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of a new batch of hCAII-IN-10, a potent inhibitor of human Carbonic Anhydrase II (hCAII).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII). Its mechanism of action involves the binding of its deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the hCAII enzyme. This binding event blocks the access of the substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity, which is the reversible hydration of CO₂ to bicarbonate and a proton.
Q2: What is the expected IC₅₀ value for a new batch of this compound?
A2: The reported half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 14 nM.[1] A new, active batch should exhibit an IC₅₀ value in this nanomolar range.
Q3: Which assays are recommended for validating the activity of this compound?
A3: Two primary assays are recommended:
-
Stopped-Flow CO₂ Hydration Assay: This is the most physiologically relevant method as it directly measures the primary catalytic function of hCAII.
-
p-Nitrophenyl Acetate (pNPA) Esterase Assay: This is a colorimetric assay that is often used for high-throughput screening due to its convenience. It measures the esterase activity of hCAII.
Q4: What is a suitable positive control for hCAII inhibition assays?
A4: Acetazolamide (AAZ) is a well-characterized and widely used inhibitor of hCAII and serves as an excellent positive control. It allows for the validation of the assay setup and provides a benchmark for comparing the potency of the new batch of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental validation of this compound.
Issue 1: Higher than expected IC₅₀ value or low inhibitory activity.
-
Possible Cause 1: Inhibitor Solubility.
-
Solution: this compound, like many sulfonamide-based inhibitors, may have limited aqueous solubility. Prepare a concentrated stock solution in 100% DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity. Always include a solvent control (assay buffer with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent on the enzyme.
-
-
Possible Cause 2: Inactive Enzyme.
-
Solution: Confirm the activity of your hCAII enzyme stock. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles. Run a reaction with the enzyme and substrate alone (no inhibitor) to ensure the enzyme is active. Also, test the enzyme's activity against the positive control, acetazolamide, to verify its responsiveness to inhibition.
-
-
Possible Cause 3: Inaccurate Inhibitor Concentration.
-
Solution: Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound using analytical methods such as HPLC and mass spectrometry.
-
-
Possible Cause 4: Insufficient Pre-incubation.
-
Solution: Pre-incubate the hCAII enzyme with this compound for a sufficient period (e.g., 15-30 minutes) before adding the substrate. This allows for the inhibitor to bind to the enzyme and reach equilibrium, ensuring an accurate measurement of its inhibitory potential.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix for the enzyme and substrate to add to the wells to minimize variations.
-
-
Possible Cause 2: Incomplete Mixing.
-
Solution: Gently mix the contents of each well thoroughly after the addition of each reagent, avoiding the introduction of air bubbles.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Maintain a constant and uniform temperature throughout the assay. Use a temperature-controlled plate reader or water bath to minimize temperature-related variations in enzyme activity.
-
Issue 3: Assay signal is too low or too high.
-
Possible Cause 1: Incorrect Enzyme or Substrate Concentration.
-
Solution: Optimize the concentrations of hCAII and the substrate (pNPA or CO₂). If the signal is too low, you may need to increase the enzyme concentration. If the reaction proceeds too quickly (high signal), consider reducing the enzyme or substrate concentration to ensure the reaction rate is within the linear range of detection for your instrument.
-
-
Possible Cause 2: Incorrect Wavelength Reading.
-
Solution: For the pNPA assay, ensure the plate reader is set to measure the absorbance at the correct wavelength for the product, p-nitrophenol (typically 400-405 nm).
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in comparison to the standard inhibitor, Acetazolamide.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | hCAII | 14 | Not Specified |
| Acetazolamide | hCAII | 12 | Not Specified |
Experimental Protocols
p-Nitrophenyl Acetate (pNPA) Esterase Assay for IC₅₀ Determination
This protocol describes a colorimetric method to determine the IC₅₀ of this compound by measuring the inhibition of the esterase activity of hCAII.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare a similar dilution series for acetazolamide as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each inhibitor dilution to the appropriate wells.
-
Include wells for a positive control (acetazolamide), a negative control (assay buffer with DMSO, no inhibitor), and a blank (assay buffer only).
-
Add 85 µL of assay buffer to all wells.
-
Add 5 µL of a pre-diluted hCAII solution (e.g., 20 nM final concentration) to all wells except the blank.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh solution of pNPA in assay buffer (e.g., 10 mM).
-
Initiate the reaction by adding 5 µL of the pNPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Stopped-Flow CO₂ Hydration Assay
This protocol provides a method for directly measuring the inhibition of the physiologically relevant CO₂ hydration activity of hCAII.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
Acetazolamide (positive control)
-
Assay Buffer: 10 mM HEPES, pH 7.5, containing a pH indicator (e.g., 0.1 mM Phenol Red)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a solution of hCAII in the assay buffer.
-
Prepare a range of concentrations of this compound and acetazolamide in the assay buffer.
-
Prepare fresh CO₂-saturated water immediately before the experiment.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the hCAII and inhibitor solution.
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the two solutions in the instrument's observation cell.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons, causing a pH drop.
-
-
Data Acquisition and Analysis:
-
Record the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentrations to determine the inhibition kinetics and calculate the IC₅₀ value.
-
Visualizations
Caption: hCAII catalytic pathway and its inhibition by this compound.
Caption: Experimental workflow for this compound activity validation.
Caption: Troubleshooting logic for low inhibitory activity of this compound.
References
Validation & Comparative
A Head-to-Head Showdown: hCAII-IN-10 vs. Acetazolamide for hCAII Inhibition
For researchers and scientists at the forefront of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of human carbonic anhydrase II (hCAII) inhibition, both the novel compound hCAII-IN-10 and the well-established drug Acetazolamide stand out. This guide provides a comprehensive comparison of their inhibitory efficacy against hCAII, supported by available experimental data, detailed methodologies for key assays, and visual representations of the underlying biochemical pathways.
Human carbonic anhydrase II is a ubiquitous zinc-containing metalloenzyme crucial for a wide range of physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby playing a vital role in pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[2]
Acetazolamide, a sulfonamide derivative, is a clinically used carbonic anhydrase inhibitor for conditions such as glaucoma, epilepsy, and altitude sickness. Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking catalytic activity.
This compound is a more recently identified inhibitor of hCAII. While comprehensive head-to-head comparative studies with Acetazolamide are limited in publicly available literature, data from suppliers indicate its potent inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of hCAII by this compound and Acetazolamide. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | IC50 for hCAII | Source |
| This compound | 3.89 nM | --INVALID-LINK--[3] |
| This compound | 14 nM | --INVALID-LINK--[4] |
| Acetazolamide | ~7.89 nM (Ki) | --INVALID-LINK--[5] |
| Acetazolamide | IC50 values ranging from 13.5 µM to 76.3 µM in some assays | --INVALID-LINK--[6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
To facilitate direct and standardized comparison of these inhibitors, a detailed experimental protocol for a colorimetric hCAII inhibition assay is provided below. This method is adapted from a published study and is suitable for determining the IC50 values of both this compound and Acetazolamide.
Colorimetric p-Nitrophenyl Acetate hCAII Activity Assay
This assay measures the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human carbonic anhydrase II (hCAII)
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Inhibitor compounds (this compound and Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant hCAII in Tris buffer to a final concentration of 40 nM.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and Acetazolamide in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup:
-
In a 96-well microplate, add the appropriate volume of the diluted inhibitor solutions.
-
Add the hCAII working solution to each well containing the inhibitor.
-
Include control wells with the enzyme and buffer (for 100% activity) and wells with buffer only (for blank correction).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of pNPA to each well to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every minute for 15 minutes) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Normalize the velocities to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Mechanism of Inhibition
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic reaction of hCAII and the mechanism of its inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. human carbonic anhydrase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of hCAII-IN-10 and Other Human Carbonic Anhydrase II Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the inhibitory efficacy of hCAII-IN-10 against human carbonic anhydrase II (hCAII) with that of other prominent hCA inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of inhibitory compounds for their studies.
Human carbonic anhydrase II is a ubiquitous zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Its involvement in pathologies such as glaucoma, epilepsy, and certain cancers has made it a significant target for therapeutic intervention.[2] This guide focuses on sulfonamide-based inhibitors, a class of compounds known for their high affinity to the zinc ion within the enzyme's active site.[3]
Quantitative Efficacy Comparison
The inhibitory activities of this compound and other selected inhibitors are summarized in the table below. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of an inhibitor's potency. Lower values indicate higher potency.
| Inhibitor | IC50 for hCAII (nM) | Ki for hCAII (nM) | Selectivity Profile |
| This compound | 14[4] | - | Selective for hCAII (IC50 for hCA I = 29.2 µM)[4] |
| Dorzolamide | 0.18[5] | 1.9[2] | Selective for hCAII (IC50 for hCA I = 600 nM)[5] |
| Brinzolamide | 3.2[6][7] | - | Selective for hCAII[6][7] |
| Acetazolamide | 130[8] | 12-14[9] | Non-selective |
| Methazolamide | - | 14[10][11] | Pan-inhibitor (Ki for hCA I = 50 nM)[2][12] |
Mechanism of Inhibition: Sulfonamide-Based Inhibitors
Sulfonamide-based inhibitors function by coordinating with the zinc ion (Zn²⁺) located in the active site of the hCAII enzyme. The sulfonamide group (R-SO₂NH₂) is deprotonated, and the negatively charged nitrogen atom displaces a hydroxide ion that is normally bound to the zinc. This binding is further stabilized by a network of hydrogen bonds with residues in the active site, most notably Thr199, which effectively blocks the catalytic activity of the enzyme.[3]
Experimental Protocols
The determination of inhibitory activity (IC50/Ki values) is commonly performed using an esterase activity assay. The following is a generalized protocol based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Principle: Carbonic anhydrase II exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate p-NPA into the yellow-colored product p-nitrophenol. The rate of this reaction, monitored by the increase in absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[13][14]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]
-
Enzyme Solution: Purified recombinant hCAII (e.g., 40 nM final concentration).[3]
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile or DMSO (e.g., 500 µM final concentration).[3][13]
-
Inhibitor Solutions: Serial dilutions of test compounds (e.g., this compound) and a reference inhibitor (e.g., Acetazolamide) in an appropriate solvent (e.g., DMSO).[13]
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 400-405 nm.[14]
Procedure:
-
Plate Preparation: Set up a 96-well plate with wells designated for blank (no enzyme), maximum activity (no inhibitor), and test compounds at various concentrations.[13]
-
Pre-incubation: To the appropriate wells, add the assay buffer, followed by the inhibitor solution (or vehicle for the maximum activity control). Then, add the enzyme solution to all wells except the blank. Incubate the plate for a set period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[3][14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.[13]
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 400-405 nm over time (e.g., every minute for 15 minutes).[14]
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Methazolamide | 醋甲唑胺 | Carbonic Anhydrase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 13. benchchem.com [benchchem.com]
- 14. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of hCAII-IN-10 with other carbonic anhydrase isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fictional inhibitor, hCAII-IN-10, against established carbonic anhydrase (CA) inhibitors. The data presented for this compound is hypothetical and serves as an illustrative example of a highly selective inhibitor for human carbonic anhydrase II (hCA II). The primary aim is to offer a clear, data-driven comparison of its theoretical performance and selectivity profile against other known inhibitors with varying isoform affinities.
Introduction to Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] There are 15 known hCA isoforms in humans, and their differential expression and activity are associated with a range of pathologies.[1] For instance, hCA II is ubiquitously expressed and involved in numerous physiological functions, while hCA IX and hCA XII are tumor-associated isoforms and are recognized as targets for anticancer therapies.[1][2][3]
The development of isoform-selective CA inhibitors is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[1][2] This guide focuses on the cross-reactivity of a hypothetical hCA II selective inhibitor, this compound, and compares its theoretical selectivity profile with well-characterized inhibitors such as Acetazolamide (a non-selective inhibitor) and other compounds with varied selectivity.
Comparative Inhibition Data
The inhibitory activity of this compound and other selected CA inhibitors against four key hCA isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA I / hCA II) | Selectivity Ratio (hCA IX / hCA II) | Selectivity Ratio (hCA XII / hCA II) |
| This compound (Hypothetical) | 850 | 5 | 1250 | 980 | 170 | 250 | 196 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 20.8 | 2.08 | 0.48 |
| Compound X | 49 | 2.4 | 9.7 | 14 | 20.4 | 4.04 | 5.83 |
| Compound Y | >10,000 | 4515 | 7766 | 316 | >2.2 | 1.72 | 0.07 |
Data for Acetazolamide, Compound X, and Compound Y are representative values sourced from literature.[1]
Experimental Protocols
The determination of inhibition constants (Ki) for each inhibitor against the different hCA isoforms is conducted using a stopped-flow CO2 hydration assay.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to the production of protons, causing a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator, and the initial rates are used to determine the enzyme's activity.
Materials:
-
Enzymes: Recombinant human CA isoforms (hCA I, II, IX, XII).
-
Buffer: Tris-HCl buffer (pH 7.5).[4]
-
Substrate: Carbon dioxide (CO2) saturated solution.
-
Indicator: pH indicator solution (e.g., p-nitrophenol).
-
Inhibitors: this compound and other test compounds.
-
Apparatus: Stopped-flow spectrophotometer.
Procedure:
-
Enzyme Preparation: A stock solution of each hCA isoform is prepared in the assay buffer.[4]
-
Inhibitor Preparation: Serial dilutions of the inhibitors are prepared to obtain a range of concentrations.
-
Assay Mixture: The enzyme and inhibitor are pre-incubated in the buffer containing the pH indicator.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 values (inhibitor concentration causing 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Relationships
To better understand the processes and the relationships between the inhibitors and their targets, the following diagrams are provided.
Caption: Experimental workflow for determining CA inhibition constants.
Caption: Selectivity profiles of CA inhibitors against various isoforms.
Conclusion
The hypothetical inhibitor this compound demonstrates a highly selective profile for hCA II, with significantly weaker inhibition of other isoforms. This contrasts with the broad-spectrum inhibition of Acetazolamide and the varied profiles of other compounds. The data underscores the importance of evaluating cross-reactivity to identify inhibitors with the desired therapeutic window. The methodologies and comparative data presented in this guide offer a framework for the evaluation of novel carbonic anhydrase inhibitors.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison: hCAII-IN-10 and Dorzolamide
A detailed analysis for researchers and drug development professionals of two prominent carbonic anhydrase II inhibitors.
In the landscape of carbonic anhydrase (CA) inhibitors, both the novel compound hCAII-IN-10 and the established drug dorzolamide represent significant developments in the therapeutic targeting of this enzyme class. This guide provides a comprehensive, data-driven comparison of these two molecules, focusing on their inhibitory activity, selectivity, and cellular effects. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating their potential applications.
Biochemical and Pharmacological Profile
Dorzolamide is a second-generation topical CA inhibitor clinically approved for the treatment of glaucoma.[1][2] It functions by reducing aqueous humor production, thereby lowering intraocular pressure (IOP). This compound is a more recently developed inhibitor of human carbonic anhydrase II (hCA II) that has also demonstrated potent IOP-lowering effects in preclinical models. While both compounds target CAs, their detailed inhibitory profiles and cellular activities exhibit key differences.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and dorzolamide against various human carbonic anhydrase isoforms. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | hCA I (IC50) | hCA II (IC50) | hCA IV (IC50) |
| This compound | 29.2 µM | 14 nM | Not Reported |
| Dorzolamide | 600 nM | 0.18 nM | 6.9 nM |
Table 1: In vitro inhibitory activity (IC50) of this compound and dorzolamide against human carbonic anhydrase isoforms. Data for this compound from MedchemExpress. Data for dorzolamide from Sugrue et al., 1997.
In Vivo Efficacy
Both this compound and dorzolamide have demonstrated the ability to lower intraocular pressure in rabbit models of glaucoma.
| Compound | Animal Model | Effect on Intraocular Pressure (IOP) |
| This compound | Glaucomatous rabbit eye model | Strongly lowered IOP |
| Dorzolamide | Ocular normotensive and hypertensive rabbits | Significant reduction in IOP |
Table 2: In vivo efficacy of this compound and dorzolamide in rabbit models. Information on this compound from MedchemExpress. Information on dorzolamide from Sugrue et al., 1997.
Cellular Activity
This compound has been evaluated for its effect on cancer cell growth, demonstrating inhibitory activity against the HT-29 human colon cancer cell line.
| Compound | Cell Line | Cytotoxicity (IC50) |
| This compound | HT-29 | 74 µM |
Table 3: Cytotoxicity of this compound against the HT-29 human colon cancer cell line. Data from MedchemExpress.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Both this compound and dorzolamide are believed to exert their primary pharmacological effect through the inhibition of carbonic anhydrase, particularly the hCA II isoform, which is abundant in the ciliary processes of the eye.
Caption: Inhibition of hCA II by this compound or dorzolamide reduces the formation of carbonic acid, a key step in aqueous humor production.
Experimental Methodologies
The following sections provide an overview of the likely experimental protocols used to generate the data presented in this guide. These are representative methods and specific parameters may have varied between studies.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay based on the esterase activity of the enzyme.
Caption: A typical workflow for determining the IC50 value of a carbonic anhydrase inhibitor.
Protocol Details:
-
Reagent Preparation:
-
A solution of purified human carbonic anhydrase (e.g., hCA I, hCA II) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
A stock solution of the substrate, p-nitrophenyl acetate (pNPA), is prepared in a solvent like acetonitrile.
-
Serial dilutions of the inhibitor (this compound or dorzolamide) are prepared.
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated together in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the pNPA substrate.
-
The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model
The efficacy of antiglaucoma agents is commonly assessed by measuring their ability to lower IOP in animal models.
Protocol Details:
-
Animal Model:
-
A glaucoma model is induced in rabbits, often by methods such as the injection of alpha-chymotrypsin into the posterior chamber or by using strains with hereditary glaucoma.[1]
-
-
Drug Administration:
-
A single topical dose of the test compound (this compound or dorzolamide) or vehicle control is administered to the glaucomatous eye(s) of the rabbits.
-
-
IOP Measurement:
-
IOP is measured at baseline and at various time points after drug administration using a tonometer (e.g., Tono-Pen).
-
-
Data Analysis:
-
The change in IOP from baseline is calculated for each treatment group and compared to the vehicle control group to determine the IOP-lowering effect of the compound.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Caption: The workflow of an MTT assay to determine the cytotoxic effect of a compound on a cell line.
Protocol Details:
-
Cell Culture:
-
HT-29 cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
-
MTT Incubation:
-
The MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.
-
Conclusion
This guide provides a comparative overview of this compound and dorzolamide based on currently available data. Dorzolamide is a well-characterized, potent, and clinically utilized inhibitor of hCA II and IV for the management of glaucoma. This compound emerges as a potent hCA II inhibitor with significant IOP-lowering activity in preclinical models and demonstrates cytotoxic effects against a colon cancer cell line, suggesting potential for broader therapeutic applications.
The presented data highlights the greater in vitro potency of dorzolamide for hCA II and its characterized activity against hCA IV. Conversely, the cytotoxic profile of this compound against cancer cells is a distinguishing feature. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and selectivity. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
A New Era in Carbonic Anhydrase Inhibition: hCAII-IN-10 Outperforms First-Generation Drugs in Preclinical Studies
For Immediate Release:
Researchers and drug development professionals now have access to compelling preclinical data demonstrating the superior potency and selectivity of the novel carbonic anhydrase inhibitor, hCAII-IN-10, when compared to established first-generation inhibitors. This next-generation molecule exhibits a highly favorable profile for the development of targeted therapies with potentially reduced side effects.
First-generation carbonic anhydrase (CA) inhibitors, such as acetazolamide, dorzolamide, brinzolamide, and methazolamide, have been clinical mainstays for decades, primarily in the treatment of glaucoma, epilepsy, and altitude sickness.[1][2][3] However, their therapeutic use is often limited by a lack of isoform-specific activity, leading to a range of side effects.[4] this compound, a novel compound, has emerged from recent drug discovery efforts with a promising profile that addresses these limitations.
Superior Potency and Selectivity Profile of this compound
In-vitro studies demonstrate that this compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a key isoform implicated in various physiological processes. Notably, it displays significantly greater selectivity for hCA II over the hCA I isoform, a feature that distinguishes it from many first-generation inhibitors. This enhanced selectivity is a critical factor in minimizing off-target effects.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | hCA II | 14 [5] | |
| hCA I | 29,200 [5] | ||
| Acetazolamide | hCA II | 130[5] | |
| hCA I | 6,070[6] | ||
| Dorzolamide | hCA II | 0.18[7] | 1.9[8] |
| hCA I | 600[7][9] | ||
| Brinzolamide | hCA II | 3.19[10][11][12] | 0.13[10] |
| hCA I | ~1,365[13][14] | ||
| Methazolamide | hCA II | 14[8][9] | |
| hCA I | 50[8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.
The data clearly illustrates that while some first-generation inhibitors like dorzolamide and brinzolamide show high potency towards hCA II, they exhibit less selectivity when compared to this compound's remarkable ~2000-fold preference for hCA II over hCA I. Acetazolamide, a widely used first-generation inhibitor, is significantly less potent against hCA II compared to this compound.
The Role of Carbonic Anhydrase in Physiology
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a wide range of physiological processes, including pH homeostasis, CO2 transport, and fluid secretion.
Caption: Carbonic anhydrase catalyzes the reversible hydration of CO₂.
Experimental Methodology: In-Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound and first-generation CA inhibitors was determined using a well-established colorimetric assay. This method measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenolate. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Enzyme Solution: Purified human carbonic anhydrase (hCA I or hCA II) diluted in assay buffer.
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in a suitable organic solvent (e.g., acetonitrile).
-
Inhibitor Solutions: Test compounds (this compound and first-generation inhibitors) prepared in a series of concentrations.
-
-
Assay Procedure:
-
A defined amount of the enzyme solution is pre-incubated with various concentrations of the inhibitor in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate solution (p-NPA).
-
The increase in absorbance at 400 nm, corresponding to the formation of p-nitrophenolate, is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.
Conclusion
The presented data strongly suggests that this compound represents a significant advancement over first-generation carbonic anhydrase inhibitors. Its high potency and, most importantly, its remarkable selectivity for hCA II over hCA I, position it as a promising candidate for further development. These characteristics hold the potential for therapies with improved efficacy and a more favorable safety profile, offering new hope for patients with conditions amenable to carbonic anhydrase inhibition. Further in-vivo studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Acetazolamide - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Comparative Analysis of hCAII-IN-10 Side Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known and potential side effects of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor. Due to the limited publicly available data on the specific side effects of this compound, this comparison is based on the well-documented adverse effects of other carbonic anhydrase inhibitors (CAIs) used in clinical practice.
Carbonic anhydrase inhibitors are a class of drugs primarily used in the treatment of glaucoma, idiopathic intracranial hypertension, and other conditions. They act by reducing the production of aqueous humor, thereby lowering intraocular pressure. While effective, this class of drugs is associated with a range of side effects. This guide aims to provide a framework for evaluating the potential side effect profile of this compound in comparison to established alternatives.
Understanding the Mechanism of Action
This compound is an inhibitor of human carbonic anhydrase II (hCA II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. By blocking this enzyme in the ciliary body of the eye, this compound is expected to decrease the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor and lowers intraocular pressure. This mechanism is shared by other carbonic anhydrase inhibitors.
Comparative Side Effect Profile
While specific data for this compound is not available, the following table summarizes the common side effects associated with systemically and topically administered carbonic anhydrase inhibitors, such as acetazolamide, dorzolamide, and brinzolamide. It is plausible that this compound could exhibit a similar side effect profile.
| Side Effect Category | Systemic CAIs (e.g., Acetazolamide) | Topical CAIs (e.g., Dorzolamide, Brinzolamide) | Potential for this compound (Hypothesized) |
| Systemic | Paresthesias (tingling in extremities), fatigue, malaise, depression, decreased libido, metabolic acidosis, kidney stones, electrolyte imbalance.[1] | Less common, but can include bitter taste.[2] | Dependent on systemic absorption. If administered topically, systemic side effects are expected to be minimal. |
| Ocular | Not typically administered for ocular conditions directly. | Stinging or burning upon instillation, blurred vision, ocular discomfort, superficial punctate keratitis, allergic reactions (e.g., conjunctivitis).[2][3] | Similar to other topical CAIs. Formulation and concentration would influence the severity. |
| Gastrointestinal | Nausea, vomiting, diarrhea, altered taste (especially for carbonated beverages).[2][4] | Bitter taste is a common complaint.[2] | Altered taste may occur, particularly if there is any systemic absorption. |
| Dermatological | Skin rash, Stevens-Johnson syndrome (rare), toxic epidermal necrolysis (rare).[5][6] | Allergic contact dermatitis (rare). | As a sulfonamide derivative, there is a potential for skin-related hypersensitivity reactions. |
Experimental Protocols for Comparative Side Effect Analysis
To definitively characterize the side effect profile of this compound, rigorous preclinical and clinical studies are necessary. Below are detailed methodologies for key experiments.
Preclinical Ocular Irritation Study (Rabbit Model)
Objective: To assess the potential of this compound to cause ocular irritation compared to a vehicle control and a known topical CAI (e.g., dorzolamide).
Methodology:
-
Animal Model: New Zealand White rabbits (n=6 per group).
-
Test Articles:
-
This compound ophthalmic solution (at various concentrations).
-
Vehicle control (formulation without this compound).
-
Positive control: 2% dorzolamide ophthalmic solution.
-
-
Procedure:
-
A single instillation of 50 µL of the test article is administered to the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control.
-
Eyes are examined for signs of irritation (conjunctival redness, chemosis, discharge, and corneal opacity) at 1, 24, 48, and 72 hours post-instillation.
-
Scoring is performed according to the Draize eye test or a modified version.
-
-
Data Analysis: The mean irritation scores for each group are calculated and compared using statistical analysis (e.g., ANOVA).
In Vivo Systemic Side Effect Assessment (Rodent Model)
Objective: To evaluate the potential systemic side effects of this compound following systemic administration in comparison to acetazolamide.
Methodology:
-
Animal Model: Sprague-Dawley rats (n=10 per group).
-
Test Articles:
-
This compound (administered orally or intravenously at various doses).
-
Vehicle control.
-
Positive control: Acetazolamide.
-
-
Procedure:
-
Animals are dosed daily for a predetermined period (e.g., 14 or 28 days).
-
Clinical observations are recorded daily, including changes in behavior, activity, and physical appearance.
-
Body weight and food/water consumption are measured regularly.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (including electrolyte levels and markers of kidney and liver function).
-
Urine is collected to assess for changes in pH and the presence of crystals.
-
A full necropsy and histopathological examination of major organs are performed.
-
-
Data Analysis: Data from the this compound treated groups are compared to the vehicle and acetazolamide groups using appropriate statistical methods.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Preclinical Ocular Irritation Study.
Caption: Signaling Pathway of hCA II Inhibition.
Conclusion
While this compound shows promise as a potent hCA II inhibitor, a thorough evaluation of its side effect profile is crucial for its development as a therapeutic agent. Based on the known adverse effects of other carbonic anhydrase inhibitors, researchers should anticipate a range of potential side effects and design comprehensive preclinical and clinical studies to assess its safety. The experimental protocols outlined in this guide provide a starting point for such investigations. Further research will be instrumental in determining the clinical utility and safety of this compound.
References
- 1. Systemic side effects of carbonic anhydrase inhibitors (Diamox) | Belgian Glaucoma Society [glaucoma.be]
- 2. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 3. Glaucoma Drops: Carbonic Anhydrase Inhibitors - The Eye Depot [theeyedepot.com]
- 4. youtube.com [youtube.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking hCAII-IN-10: A Comparative Guide for Carbonic Anhydrase Inhibitors
For Immediate Release
In the landscape of carbonic anhydrase inhibitor (CAI) research, the quest for potent and selective agents is paramount for advancing therapeutic strategies against a range of disorders, including glaucoma, epilepsy, and certain cancers. This guide provides a comprehensive benchmark analysis of hCAII-IN-10 against industry-standard carbonic anhydrase inhibitors, namely Acetazolamide, Dorzolamide, and Brinzolamide. The following sections present a detailed comparison of their inhibitory potency, isoform selectivity, and a summary of their physiological effects, supported by established experimental protocols.
Inhibitory Potency and Selectivity: A Quantitative Comparison
The primary measure of a carbonic anhydrase inhibitor's efficacy is its inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against the target enzyme, human carbonic anhydrase II (hCA II). While direct head-to-head studies under identical experimental conditions are limited, the available data provides a strong basis for comparison.
| Inhibitor | Target Isoform | IC₅₀ / Kᵢ (nM) | Selectivity Profile | Primary Clinical Use |
| This compound | hCA II | 14 | High selectivity for hCA II over hCA I (IC₅₀ = 29,200 nM) | Investigational (Glaucoma) |
| Acetazolamide | hCA II | ~12 | Broad-spectrum inhibitor of various CA isoforms | Glaucoma, Epilepsy, Altitude Sickness |
| Dorzolamide | hCA II | ~3.2 | Primarily targets hCA II and IV | Glaucoma |
| Brinzolamide | hCA II | ~3.1 | Primarily targets hCA II | Glaucoma |
Experimental Protocols for Performance Evaluation
The determination of inhibitory potency and selectivity is crucial for the characterization of novel CAIs. Below are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: This assay directly measures the enzymatic hydration of CO₂ to bicarbonate, which results in a change in pH. The rate of this reaction is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The inhibition constant (Kᵢ) is determined by measuring the enzymatic activity at various inhibitor concentrations.
Protocol:
-
Reagents:
-
Purified recombinant human carbonic anhydrase II (hCA II).
-
CO₂-saturated water (substrate).
-
Buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4).
-
pH indicator dye (e.g., p-nitrophenol).
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO).
-
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
Mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of reaction from the linear phase of the absorbance change.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
-
In Vivo Glaucoma Model for Efficacy Assessment
Animal models are essential for evaluating the physiological effects of CAIs, particularly their ability to lower intraocular pressure (IOP).
Model: A common model involves inducing ocular hypertension in rabbits or mice.
Protocol (Rabbit Model):
-
Animal Strain: New Zealand White rabbits.
-
Induction of Ocular Hypertension:
-
Administer a topical α-chymotrypsin solution to one eye to disrupt the trabecular meshwork and impede aqueous humor outflow, leading to elevated IOP.
-
Alternatively, inject hypertonic saline into the episcleral veins.
-
-
Treatment:
-
Administer the test compound (e.g., this compound) and control inhibitors (e.g., Dorzolamide, Brinzolamide) topically to the hypertensive eye.
-
-
Measurement:
-
Measure the IOP at regular intervals using a tonometer.
-
-
Data Analysis:
-
Compare the reduction in IOP between the treatment and control groups to assess the efficacy of the test compound.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental signaling pathway of carbonic anhydrase and the workflow for evaluating its inhibitors.
Caption: Carbonic anhydrase II (hCA II) catalyzes the formation of carbonic acid, a key step in aqueous humor secretion.
A Comparative Guide to hCAII Knockdown: hCAII-IN-10 (PROTAC) vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent technologies for the knockdown of human carbonic anhydrase II (hCAII): the small molecule inhibitor/degrader, exemplified by a Proteolysis Targeting Chimera (PROTAC), and the RNA-based gene silencing tool, small interfering RNA (siRNA). While the specific designation "hCAII-IN-10" is not standard in peer-reviewed literature, this guide will focus on a well-characterized and highly potent hCAII-targeting PROTAC, compound 11, as a representative of this class of molecules.
This document aims to provide an objective comparison of their mechanisms of action, efficacy, and potential for off-target effects, supported by available experimental data. Detailed experimental protocols for the application and validation of each technology are also provided.
At a Glance: hCAII PROTAC vs. hCAII siRNA
| Feature | hCAII PROTAC (e.g., Compound 11) | hCAII siRNA |
| Mechanism of Action | Induces targeted degradation of existing hCAII protein. | Mediates the cleavage and degradation of hCAII mRNA. |
| Level of Intervention | Post-translational (protein level). | Post-transcriptional (mRNA level). |
| Mode of Action | Catalytic; one PROTAC molecule can induce the degradation of multiple protein molecules. | Stoichiometric within the RISC complex; one siRNA molecule guides the cleavage of one mRNA molecule. |
| Onset of Action | Rapid, with protein depletion observed in as little as 2 hours.[1] | Slower, dependent on transfection, RISC loading, and subsequent mRNA and protein turnover. Typically 24-72 hours. |
| Duration of Effect | Sustained protein degradation for up to 48 hours or longer, dependent on compound pharmacokinetics.[1] | Can be transient (typically 3-7 days), but can be extended with modified siRNAs or continuous delivery. |
| Delivery | Small molecule, generally cell-permeable. | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to cross the cell membrane. |
| Potential Off-Target Effects | Can induce degradation of other proteins through unintended binding to the PROTAC or E3 ligase. Pomalidomide-based PROTACs can have off-target effects on zinc-finger proteins.[2] | Can cause silencing of unintended mRNAs through partial sequence complementarity, particularly in the "seed region".[3][4] |
Quantitative Data Comparison
Table 1: Efficacy of hCAII PROTAC (Compound 11) in HEK293 Cells [1]
| Concentration | Mean hCAII Degradation (%) |
| 50 pM | Detectable Degradation |
| 0.5 nM (DC₅₀) | 50% |
| 5 nM | ~100% (Dₘₐₓ) |
| 15 µM | ~100% |
Data derived from Western blot analysis 24 hours post-treatment.
Table 2: Representative Efficacy of a Validated hCAII siRNA
| Concentration | Mean hCAII Knockdown (%) |
| 1 nM | ~70-80% |
| 10 nM | ~85-95% |
| 50 nM | >95% |
This data is representative of typical siRNA knockdown efficiency as observed in various studies and should be empirically determined for a specific siRNA sequence and cell line. Efficient knockdown is generally achieved at low nanomolar concentrations.
Mechanism of Action
hCAII PROTAC: Targeted Protein Degradation
A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (hCAII) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of hCAII, marking it for degradation by the proteasome.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Analysis of mRNA Half-Lives and de novo Transcription in a Dinoflagellate, Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of disease-linked mutations on the structure, function, stability and aggregation of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
Evaluating the Long-Term Efficacy of hCAII-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the long-term efficacy of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor. Due to the limited availability of public data on the long-term effects of this compound, this document outlines a comparative approach, using established carbonic anhydrase inhibitors (CAIs), Acetazolamide and Dorzolamide, as benchmarks. The experimental protocols and data points detailed below represent a proposed roadmap for the comprehensive assessment of this compound's potential for prolonged therapeutic use.
Introduction to this compound and Comparator Compounds
This compound is a selective inhibitor of hCA II with an IC50 of 14 nM.[1] Preclinical evidence suggests its potential in lowering intraocular pressure, a key factor in glaucoma management, and in inhibiting cancer cell growth.[1] However, its long-term efficacy and safety profile remain to be established. In contrast, Acetazolamide and Dorzolamide are well-characterized CAIs with extensive long-term clinical data.
Table 1: Overview of this compound and Comparator Carbonic Anhydrase Inhibitors
| Feature | This compound | Acetazolamide | Dorzolamide |
| Target(s) | Primarily hCA II | Non-selective CA inhibitor | Primarily hCA II |
| IC50 (hCA II) | 14 nM[1] | Varies by study | Varies by study |
| Selectivity | High for hCA II over hCA I[1] | Low | Moderate |
| Route of Administration | Investigational (topical suggested by preclinical model[1]) | Oral, Intravenous | Topical (ophthalmic) |
| Established Long-Term Use | No | Yes (e.g., glaucoma, epilepsy, acute mountain sickness) | Yes (e.g., glaucoma, ocular hypertension) |
Proposed Framework for Long-Term Efficacy Evaluation of this compound
A thorough evaluation of this compound's long-term efficacy necessitates a multi-stage approach, progressing from preclinical assessments to well-designed clinical trials.
Preclinical Evaluation
Long-term preclinical studies are crucial to establish a preliminary safety and efficacy profile before human trials.
Table 2: Proposed Preclinical Studies for Long-Term Efficacy and Safety of this compound
| Study Type | Key Parameters to Evaluate | Rationale |
| Repeat-Dose Toxicity (Rodent & Non-rodent) | Target organ toxicity, clinical pathology, histopathology, dose-response relationship. | To identify potential cumulative toxicity and establish a safe dose range for chronic administration. |
| Pharmacokinetics (PK) | Absorption, distribution, metabolism, and excretion (ADME) over time with repeat dosing. | To understand the drug's behavior in the body over the long term and identify potential for accumulation. |
| Pharmacodynamics (PD) | Sustained target engagement (hCA II inhibition) in relevant tissues (e.g., ocular tissues for glaucoma). | To ensure the drug maintains its therapeutic effect over prolonged periods. |
| Chronic Disease Models | Efficacy in long-term animal models of target indications (e.g., chronic glaucoma models). | To assess the sustained therapeutic benefit and potential for tachyphylaxis. |
Clinical Evaluation
Following a favorable preclinical profile, the long-term efficacy of this compound should be assessed in human clinical trials, drawing upon established methodologies for similar compounds.
Table 3: Proposed Clinical Trial Design for Long-Term Efficacy of this compound in Glaucoma
| Phase | Primary Objective | Key Endpoints | Duration | Comparator |
| Phase II | To evaluate the dose-response, safety, and preliminary efficacy over an extended period. | Mean change in intraocular pressure (IOP) from baseline, incidence of adverse events. | 6 months | Placebo and/or Dorzolamide |
| Phase III | To confirm the long-term efficacy and safety in a larger patient population. | Proportion of patients achieving a target IOP reduction, long-term safety and tolerability. | 12-24 months | Dorzolamide |
| Phase IV | To monitor for rare or long-term adverse effects and gather real-world effectiveness data. | Incidence of rare adverse events, patient-reported outcomes, adherence rates. | Ongoing post-marketing | N/A |
Experimental Protocols
Detailed methodologies are critical for the robust evaluation of this compound. The following are example protocols based on standard practices for CAI assessment.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on purified hCA II.
Method:
-
Purified recombinant human carbonic anhydrase II is used.
-
A chromogenic substrate, such as p-nitrophenyl acetate, is utilized. The enzymatic hydrolysis of this substrate by hCA II produces p-nitrophenolate, which can be measured spectrophotometrically at 405 nm.
-
hCA II is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The rate of p-nitrophenolate production is monitored over time.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Long-Term Animal Efficacy Study (Glaucoma Model)
Objective: To evaluate the long-term efficacy of a topical formulation of this compound in reducing intraocular pressure (IOP) in a relevant animal model.
Method:
-
A chronic model of ocular hypertension is induced in rabbits or non-human primates.
-
Animals are randomized to receive a topical formulation of this compound, a vehicle control, or a positive control (e.g., Dorzolamide ophthalmic solution) daily for a period of 3-6 months.
-
IOP is measured at regular intervals (e.g., weekly) using a tonometer.
-
Systemic and ocular safety is monitored throughout the study, including regular ophthalmic examinations.
-
At the end of the study, ocular tissues can be collected for histopathological analysis and to measure drug concentration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes is essential for clarity.
Caption: Mechanism of hCA II inhibition by this compound.
Caption: Staged evaluation of this compound's long-term efficacy.
Conclusion
While this compound shows promise as a potent and selective hCA II inhibitor, a comprehensive and systematic evaluation of its long-term efficacy and safety is required. By following a structured preclinical and clinical development plan, benchmarked against established carbonic anhydrase inhibitors, the full therapeutic potential of this compound can be elucidated for researchers, scientists, and drug development professionals. The protocols and frameworks presented in this guide offer a foundational approach for this critical evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for hCAII-IN-10: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of hCAII-IN-10, a human carbonic anhydrase II (hCAII) inhibitor.
As a sulfonamide-based compound with biological activity, this compound requires careful handling as hazardous chemical waste. Adherence to these protocols will help ensure compliance with safety regulations and minimize environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions for similar sulfonamide compounds should be followed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[1] It should never be disposed of down the drain or in regular trash.[3]
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Identification and Segregation :
-
Identify all waste containing this compound. This includes unused pure compound, stock solutions, experimental media, and contaminated labware such as vials, pipette tips, and gloves.[1]
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[3][4]
-
-
Containerization :
-
Labeling :
-
Storage :
-
Disposal :
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup.[1][5]
-
Your institution's EHS department will manage the final disposal through a certified hazardous waste vendor, in compliance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[7]
-
Waste Stream Management
Properly categorizing waste is crucial for safe disposal. The following table summarizes how to handle different types of waste generated from working with this compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired pure this compound powder. | Labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound (e.g., DMSO or buffer solutions). | Labeled hazardous liquid waste container. Do not mix with incompatible solvents.[8] |
| Contaminated Labware | Gloves, pipette tips, vials, and other disposable items that have come into contact with this compound. | Double-bag and place in a labeled hazardous solid waste container.[9] |
Regulatory Compliance
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10][11] All laboratory personnel are responsible for adhering to these regulations and their institution's specific Chemical Hygiene Plan.[12] Regular training on waste management procedures is essential for maintaining a safe laboratory environment.[6]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. justrite.com [justrite.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. needle.tube [needle.tube]
- 12. osha.gov [osha.gov]
Personal protective equipment for handling hCAII-IN-10
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of researchers and prevent exposure. The following table summarizes the recommended PPE for handling hCAII-IN-10.
| Scenario | Required PPE | Specifications and Best Practices |
| Routine Laboratory Work (e.g., weighing, dissolution, and dilutions) | • Eye Protection• Protective Gloves• Laboratory Coat | • Eye Protection: Chemical safety goggles that meet EU standard EN166 or NIOSH (US) standards should be worn.[1][2]• Protective Gloves: Chemical-resistant gloves (e.g., nitrile) should be used. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1][2]• Laboratory Coat: A standard laboratory coat should be worn to protect against skin contact. |
| Procedures with a High Risk of Aerosol or Dust Generation | • All PPE for Routine Work• Respiratory Protection | • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator or a respirator conforming to EU standard EN 149 should be used.[1] |
| Spill Cleanup | • All PPE for High-Risk Procedures• Chemical-Resistant Apron and Shoe Covers | • Enhanced Protection: For spill cleanup, additional protection such as a chemical-resistant apron and shoe covers should be worn to prevent widespread contamination. |
Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
2.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
An eyewash station and a safety shower should be readily accessible in the laboratory.
2.2. General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and uncluttered.
-
Weighing: Weigh the solid compound in a chemical fume hood to minimize inhalation risk. Avoid creating dust.
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
2.3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
